Product packaging for Camphorsulfonate anion(Cat. No.:)

Camphorsulfonate anion

Cat. No.: B1225609
M. Wt: 231.29 g/mol
InChI Key: MIOPJNTWMNEORI-UHFFFAOYSA-M
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Description

Camphorsulfonate anion is the conjugate base of camphorsulfonic acid. It is a conjugate base of a camphorsulfonic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15O4S- B1225609 Camphorsulfonate anion

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15O4S-

Molecular Weight

231.29 g/mol

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/p-1

InChI Key

MIOPJNTWMNEORI-UHFFFAOYSA-M

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C

Origin of Product

United States

Historical Context and Evolution of Camphorsulfonate Anion in Enantioselective Chemistry

The journey of the camphorsulfonate anion in enantioselective chemistry is deeply rooted in the foundational principles of stereochemistry. The initial understanding that organic compounds could exist as non-superimposable mirror images, or enantiomers, spurred the development of methods to separate these racemic mixtures. elsevier.es Camphorsulfonic acid, often referred to as Reychler's acid, and its corresponding anion, emerged as a pivotal chiral resolving agent. Its early applications involved the formation of diastereomeric salts with racemic amines and other cationic species. elsevier.eswikipedia.org This process of diastereomer formation, followed by separation through techniques like fractional crystallization, allowed for the isolation of individual enantiomers, a critical step in understanding their distinct biological activities. smolecule.comnumberanalytics.com

The evolution of its use from a classical resolving agent to a more versatile chiral auxiliary marks a significant advancement in asymmetric synthesis. chemimpex.com The inherent chirality of the camphorsulfonate backbone provided a scaffold for inducing stereoselectivity in a variety of chemical transformations. patsnap.com This transition was driven by the growing demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, where the therapeutic efficacy of a drug is often confined to a single enantiomer. numberanalytics.com The historical trajectory of the this compound showcases a continuous refinement of its application, from a simple tool for separation to an integral component in the strategic design of complex chiral molecules.

Methodological Paradigms Employing Camphorsulfonate Anion in Modern Organic Synthesis

The camphorsulfonate anion is a cornerstone in a variety of modern organic synthesis methodologies, primarily owing to its dual functionality as a chiral entity and a Brønsted acid. smolecule.comresearchgate.net Its application spans from asymmetric catalysis to the synthesis of complex molecular architectures.

In the realm of asymmetric catalysis , the this compound serves multiple roles. It can act as a chiral counterion, inducing enantioselectivity in reactions catalyzed by metal complexes. cam.ac.uk This strategy, known as asymmetric counteranion-directed catalysis, has proven effective in a range of transformations. Furthermore, camphorsulfonic acid (CSA) itself is a widely used chiral Brønsted acid catalyst for various organic reactions, including enantioselective Friedel-Crafts reactions and Henry reactions. researchgate.net

Another significant application lies in its use as a chiral resolving agent . wikipedia.orgsmolecule.com The formation of diastereomeric salts with racemic compounds, followed by separation, remains a robust and widely practiced method for obtaining enantiomerically pure substances. wikipedia.orgnumberanalytics.com This is particularly crucial in the pharmaceutical industry for the synthesis of single-enantiomer drugs. numberanalytics.com For instance, it has been instrumental in the resolution of β-blocking agents and other pharmaceuticals. smolecule.com

The this compound also plays a role in the development of chiral ionic liquids (CILs) . nih.govscielo.br These CILs, where the this compound is paired with a suitable cation, can serve as chiral solvents or catalysts, influencing the stereochemical outcome of a reaction. scielo.br Research has explored their use in asymmetric transformations with some success in achieving chiral induction. scielo.br

Furthermore, the camphorsulfonate moiety is incorporated into chiral auxiliaries , which are temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product. chemimpex.com This approach leverages the well-defined stereochemistry of the camphor (B46023) backbone to control the formation of new stereocenters.

The versatility of the this compound is further demonstrated in its use in supramolecular chemistry , where it can direct the formation of chiral assemblies and influence the stereoselectivity of reactions within these organized structures. researcher.life

Conceptual Frameworks for Understanding Camphorsulfonate Anion Interactions in Chiral Recognition

The ability of the camphorsulfonate anion to participate in chiral recognition is governed by a combination of electrostatic and steric interactions. The fundamental principle lies in the formation of diastereomeric complexes with chiral cations, where the differing spatial arrangements of the interacting species lead to distinct physical and chemical properties, enabling their separation. acs.org

A key aspect of this interaction is the ion-pairing between the negatively charged sulfonate group of the this compound and a positively charged center on the analyte, often a protonated amine. acs.org This primary electrostatic attraction brings the two chiral entities into close proximity.

Beyond simple ion-pairing, secondary interactions play a crucial role in discriminating between enantiomers. These can include:

Hydrogen bonding: The oxygen atoms of the sulfonate group and the carbonyl group on the camphor (B46023) skeleton can act as hydrogen bond acceptors.

Steric hindrance: The bulky and rigid bicyclic structure of the camphor backbone creates a specific three-dimensional environment. The differential steric repulsion between the this compound and the two enantiomers of a chiral cation leads to a preference for the formation of one diastereomeric pair over the other.

π-π interactions: While less common for the this compound itself, in certain contexts, aromatic moieties within the interacting partner can engage in π-stacking interactions.

Computational studies, such as Density Functional Theory (DFT), have been employed to model and understand the mechanistic pathways and thermodynamics of these interactions, providing insights into the factors that govern stereoselectivity. researchgate.net These models help in predicting which enantiomer will form the more stable diastereomer and aid in the rational design of more effective chiral resolving agents.

Scope and Significance of Camphorsulfonate Anion in Contemporary Chemical Research

Methodologies for this compound Precursor Preparation and Optimization

The primary precursor to the this compound is camphorsulfonic acid. The classical method for its preparation involves the sulfonation of camphor (B46023). wikipedia.org

Enantioselective Synthesis Routes to this compound Precursors

The enantiopure forms of camphorsulfonic acid, (1R)-(-)-10-camphorsulfonic acid and (1S)-(+)-10-camphorsulfonic acid, are crucial for applications in asymmetric synthesis and chiral separations. These are typically prepared by the sulfonation of the corresponding enantiomer of camphor, which is readily available from the chiral pool. wikipedia.orgchemicalbook.com The standard synthesis involves reacting camphor with a mixture of sulfuric acid and acetic anhydride. wikipedia.org Although this appears to be a direct sulfonation of a methyl group, the accepted mechanism is more complex, involving a series of rearrangements. wikipedia.org

The inherent chirality of the this compound is pivotal in its use as a resolving agent for chiral amines and other cationic compounds. wikipedia.org For instance, (S)-camphorsulfonic acid has been instrumental in the resolution of 2-piperidineethanol, a key intermediate in the asymmetric synthesis of (-)-isooctanodine. chemicalbook.com Similarly, 3-bromocamphor-8-sulfonic acid, a derivative, was employed in the enantiopure synthesis of devazepide. wikipedia.org

The development of efficient enantioselective routes is an ongoing area of research, with a focus on improving yields and stereoselectivity. Chiral Brønsted acids, such as D-camphorsulfonic acid, have been shown to be effective catalysts in enantioselective reactions like the Michael-Friedel-Crafts reaction of indoles with α,β-unsaturated ketones. chemicalbook.com

Scaling-Up Procedures for this compound Production

The industrial-scale production of camphorsulfonic acid is essential to meet its demand in the pharmaceutical and chemical industries. researchgate.net Traditional batch processes for sulfonation can present challenges in terms of safety, waste generation, and product consistency. google.com

Recent advancements have focused on developing more efficient and safer continuous production methods. One notable development is the use of bipolar membrane electrodialysis (BMED) for the cleaner production of L-10-camphorsulfonic acid (L-CSA). researchgate.net This technique has demonstrated feasibility for industrial-scale production, offering a sustainable and closed-loop process. researchgate.net

Another approach to scaling up involves optimizing the reaction conditions and reagents. For example, a two-step method starting from (1S)-(+)-10-camphorsulfonic acid to produce (1S)-(+)-ketopinic acid has been developed for undergraduate chemistry laboratories, demonstrating a safer and more efficient process with an 80% yield. acs.org This method utilizes cyanuric chloride as a milder chlorinating agent in place of the more hazardous thionyl chloride. acs.org

Furthermore, methods for recovering camphorsulfonic acid from waste streams are crucial for large-scale economic viability and environmental sustainability. A disclosed method involves neutralization, decolorization, concentration, and acidification to recover camphorsulfonic acid. patsnap.com Another clean production process converts camphor ammonium (B1175870) sulfonate to camphorsulfonic acid using ceramic membrane filtration and continuous ion exchange. google.com

Parameter Bipolar Membrane Electrodialysis (BMED) for L-CSA Production
Current Density300–400 A/m²
Feed Salt Concentration6–10 wt. %
Energy Consumption2.24–2.70 kWh/kg
Current Efficiency20.89–29.5%
Data from a study on the cleaner production of L-10-camphorsulfonic acid. researchgate.net

Functionalization and Structural Modification of this compound Backbones

The versatility of the this compound can be significantly expanded through the functionalization and structural modification of its rigid bicyclic backbone. wikipedia.orggoogle.com This allows for the fine-tuning of its steric and electronic properties for specific applications.

Synthesis of this compound Derivatives with Modified Substituents

A variety of derivatives can be synthesized from the parent camphorsulfonic acid. A common starting point is the conversion of the sulfonic acid to the corresponding sulfonyl chloride. uiowa.edu This reactive intermediate can then be transformed into a range of other functional groups. For example, it can be converted to sulfonamides, sulfonylimines, and subsequently to (camphorsulfonyl)oxaziridines. uiowa.eduacs.org

The introduction of substituents onto the camphor ring itself is another powerful strategy. For instance, 3-bromocamphor-8-sulfonic acid is a well-known derivative used in synthesis. wikipedia.org More complex derivatives, such as camphorsulfonic acid thiazolylhydrazones, have been synthesized and investigated for their antioxidant properties. sioc-journal.cn This synthesis involves a three-step process starting from camphorsulfonic acid, including condensation with aminothiourea and cyclization with bromoacetophenone. sioc-journal.cn

The this compound can also be incorporated into more complex molecular architectures, such as ionic liquids. rsc.org Doubly chiral ionic liquids have been synthesized containing both chiral imidazolium (B1220033) cations and (S)-camphorsulfonate anions. rsc.org

Derivative Synthetic Precursor Key Transformation
(Camphorsulfonyl)oxaziridinesCamphorsulfonic acidConversion to sulfonyl chloride, then sulfonamide, sulfonylimine, and oxidation
3-Bromocamphor-8-sulfonic acidCamphorBromination followed by sulfonation
Camphorsulfonic acid thiazolylhydrazonesCamphorsulfonic acidCondensation and cyclization reactions
Chiral Ionic LiquidsCamphorsulfonic acidAnion exchange with a chiral cation
Examples of this compound derivatives and their synthetic origins. wikipedia.orguiowa.edusioc-journal.cnrsc.org

Heteroatom Incorporation into this compound Structures

The incorporation of heteroatoms, such as nitrogen, oxygen, or sulfur, into the camphorsulfonate backbone can lead to novel structures with unique properties. While direct incorporation into the bicyclic ring system of camphor is challenging due to its rigid nature, heteroatoms are frequently introduced in the substituents attached to the camphor skeleton.

For example, the synthesis of pyridinyl camphorsulfonates has been achieved through the diazotization of aminopyridines in the presence of camphorsulfonic acid. researchgate.net The synthesis of thiazolylhydrazone derivatives, as mentioned earlier, introduces both nitrogen and sulfur atoms in a side chain attached to the camphor framework. sioc-journal.cn

Furthermore, the this compound itself can be used as a counterion for complex cations containing heteroatoms, as seen in the formation of salts with azolium cations like imidazolium, triazolium, and thiazolium. nih.govacs.org These materials have been studied for their potential as proton conductors. nih.govacs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis and application of the this compound and its derivatives. This focus aims to reduce the environmental impact of chemical processes through the use of renewable feedstocks, safer reagents, and more efficient reactions. researchgate.netresearchgate.net

Camphor itself is a renewable starting material, which is a key advantage from a green chemistry perspective. researchgate.net The use of camphorsulfonic acid as an organocatalyst is inherently a green approach as it avoids the use of potentially toxic and expensive metal catalysts. researchgate.netlupinepublishers.com It is inexpensive, commercially available, stable, non-toxic, and often reusable. researchgate.net

Recent research has highlighted several green synthetic methodologies involving camphorsulfonic acid. These include:

Use of Greener Solvents: Water has been employed as a solvent in camphorsulfonic acid-catalyzed reactions, such as in the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives, which offers significant environmental benefits. researchgate.net

Energy-Efficient Techniques: The use of microwave irradiation and ultrasound has been shown to accelerate camphorsulfonic acid-catalyzed reactions, often leading to higher yields and shorter reaction times. researchgate.net

Multicomponent Reactions (MCRs): Camphorsulfonic acid is an effective catalyst for MCRs, which are atom-economical processes that combine multiple starting materials in a single step to form complex products, minimizing waste. researchgate.netlupinepublishers.com An example is the five-component synthesis of highly substituted piperidines. lupinepublishers.com

Catalyst Recycling: The development of heterogeneous catalysts, such as cellulose-supported ionic liquid phase catalysts containing the this compound, allows for easy separation and recycling of the catalyst, further enhancing the green credentials of the process. publish.csiro.au

The development of cleaner production methods, such as the BMED process for L-CSA, also aligns with green chemistry principles by reducing waste and improving resource efficiency. researchgate.net

Mechanistic Investigations of Chiral Recognition by this compound

The ability of the this compound to resolve racemic mixtures stems from its capacity to form diastereomeric salts with different physical properties, enabling their separation. The underlying principles of this process involve the formation of these salts, the specific intermolecular interactions that govern enantioselection, and the dynamics of crystallization.

Diastereomeric Salt Formation Processes with this compound

The foundational principle of chiral resolution using the this compound is the formation of diastereomeric salts. vulcanchem.com When a racemic mixture of a compound (containing both R and S enantiomers) is treated with an enantiomerically pure form of camphorsulfonic acid, such as (1S)-(+)-10-camphorsulfonic acid, two diastereomeric salts are formed. vulcanchem.com For instance, the reaction of a racemic amine with (1S)-(+)-10-camphorsulfonic acid will produce (R-amine)-(1S-camphorsulfonate) and (S-amine)-(1S-camphorsulfonate) salts.

These diastereomers are distinct chemical compounds with different physical properties, most notably their solubility in various solvents. vulcanchem.com This difference in solubility is the key to their separation. Through a process of fractional crystallization, one diastereomer will preferentially crystallize from the solution, leaving the other dissolved. vulcanchem.comelsevier.es This allows for the isolation of one of the diastereomeric salts in a pure form. Subsequent treatment of the isolated diastereomeric salt with a base or acid can then liberate the desired enantiomerically pure compound from the this compound. vulcanchem.com

The formation of these diastereomeric salts can be observed and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For example, in a study involving a chiral rotaxane dication, the addition of (1S)-(+)-10-camphorsulfonate led to the splitting of NMR signals, indicating the formation of two distinct diastereomeric ion pairs with a measurable difference in stability. acs.orgacs.org

Intermolecular Interactions Governing Enantioselection by this compound

The selective recognition of one enantiomer over the other by the this compound is governed by a complex interplay of intermolecular forces. These interactions create a more stable association between the this compound and one of the enantiomers of the racemic substrate, leading to the preferential crystallization of that diastereomeric salt.

Key interactions include:

Ionic Bonding: The primary interaction is the ionic bond between the negatively charged sulfonate group of the this compound and the positively charged center of the substrate, such as a protonated amine. acs.orgunimi.it

Hydrogen Bonding: Hydrogen bonds play a crucial role in stabilizing the diastereomeric complex. The sulfonate group can act as a hydrogen bond acceptor, while the substrate may have hydrogen bond donors (e.g., -NH3+, -OH). marquette.edu

Steric Repulsion: The bulky and rigid camphor backbone imposes significant steric constraints, leading to differential steric hindrance with the two enantiomers of the substrate. This steric repulsion can destabilize one diastereomeric salt more than the other.

The combination of these interactions results in a three-point interaction model, which is often cited as a prerequisite for effective chiral recognition. The specific geometry and electronic properties of both the this compound and the substrate determine the strength and nature of these interactions, ultimately dictating the efficiency of the enantioseparation.

Crystallization Dynamics in this compound-Mediated Resolution

The success of chiral resolution by diastereomeric salt formation is highly dependent on the crystallization process. The kinetics and thermodynamics of crystallization determine the purity and yield of the desired enantiomer. Factors such as solvent choice, temperature, and cooling rate significantly influence the outcome. vulcanchem.com

The choice of solvent is critical as it affects the solubility of the diastereomeric salts. vulcanchem.com A suitable solvent system will maximize the solubility difference between the two diastereomers, allowing for efficient separation. For instance, in the resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)-10-camphorsulfonic acid, dichloromethane (B109758) was found to be a more effective solvent than tetrahydrofuran, yielding a higher enantiomeric excess in the precipitate. vulcanchem.com

Application of this compound in Resolving Diverse Chiral Substrates

The versatility of the this compound as a chiral resolving agent is demonstrated by its successful application in the separation of a wide range of chiral compounds, including amines, amino alcohols, carboxylic acids, and esters.

Resolution of Chiral Amines and Amino Alcohols with this compound

The resolution of chiral amines and amino alcohols is a common application of the this compound. chimia.chfrontiersin.org The basic nitrogen atom in these compounds is readily protonated to form a cation that can then form a salt with the this compound.

A classic example is the resolution of racemic 2-piperidineethanol. vulcanchem.com Treatment of the racemic mixture with (S)-10-camphorsulfonic acid in an ethanol-ether solvent system leads to the formation of two diastereomeric salts. vulcanchem.com Due to their different solubilities, (S)-2-piperidineethanol-(S)-10-camphorsulphonate can be selectively crystallized and isolated. vulcanchem.com The resolved (S)-2-piperidineethanol can then be obtained by treating the salt with a base. vulcanchem.com

Similarly, camphorsulfonic acid has been used for the resolution of other amines, such as in the synthesis of chiral ligands for asymmetric catalysis. researchgate.net The efficiency of these resolutions can be influenced by the specific structure of the amine and the reaction conditions.

Table 1: Examples of Chiral Amines and Amino Alcohols Resolved with this compound

Racemic SubstrateResolving AgentIsolated DiastereomerReference
2-Piperidineethanol(S)-10-Camphorsulfonic acid(S)-2-piperidineethanol-(S)-10-camphorsulphonate vulcanchem.com
(±)-trans-2,3-Diphenylpiperazine(1S)-(+)-10-Camphorsulfonic acid(R,R)-trans-2,3-Diphenylpiperazine salt vulcanchem.com
LupanineDibenzoyltartaric acids (as a comparative method)(-)-Lupanine salt researchgate.net
TrimetaphanCamphorsulfonic acidTrimetaphan camsilate

Enantioseparation of Carboxylic Acids and Esters Using this compound

While the this compound is acidic, its application in the direct resolution of carboxylic acids is less common than for basic compounds. However, derivatives of carboxylic acids, such as esters, can be resolved using methods involving the this compound. For instance, the enantiomers of certain esters can be separated through processes where the this compound acts as a chiral counterion in a catalytic system or as part of a chiral stationary phase in chromatography. beilstein-journals.orgorganic-chemistry.orgutexas.edulibretexts.org

In some cases, the this compound can be incorporated into a chiral supporting electrolyte for electrochemical reactions, influencing the stereochemical outcome of reactions involving esters. beilstein-journals.org For example, the anodic oxidation of enol acetates in the presence of (S)-tetraethylammonium camphorsulfonate has been shown to produce α-acetoxy ketones with moderate enantiomeric excess. beilstein-journals.org

The resolution of carboxylic acids themselves often involves conversion to a derivative that can be more easily separated. Alternatively, chromatographic methods utilizing chiral stationary phases that incorporate functionalities capable of interacting with carboxylic acids are employed.

Chiral Resolution of Organometallic Complexes via this compound

The classical method of resolving racemic mixtures of charged organometallic complexes often involves the use of a chiral counterion to form diastereomeric salts with differing solubilities, enabling their separation by fractional crystallization. The this compound, and its derivatives, have been successfully employed for this purpose.

Historically, the concept was pioneered by Alfred Werner, who used chiral organic ions like (3)-bromo-8-camphorsulfonate to resolve coordination complexes. unimi.it This approach remains a fundamental strategy in obtaining enantiopure metal complexes. unimi.it The positively charged nature of many metal complexes makes them ideal candidates for this diastereomeric salt formation with a chiral anion. unimi.it

More recent research has demonstrated the efficacy of this method for complex, modern organometallic compounds. For instance, diastereomeric pairs of luminescent Iridium(III) complexes have been separated using potassium (+)-10-camphorsulfonate as the resolving agent. unimi.it The process involved heating a racemic mixture of the chloride salt of the complex with the camphorsulfonate salt, leading to the formation of diastereomers that could be separated. unimi.it This strategy allowed for the isolation of twelve enantiomerically pure complexes. unimi.it

Similarly, diastereomeric salts of catalytically active Cobalt(III) complexes have been prepared using both (1R)- and (1S)-camphorsulfonate anions. acs.org These salts, which differ only in the configuration of the anion, were synthesized and isolated, demonstrating the versatility of the this compound in creating separable diastereomers of complex cations. acs.org

Table 1: Examples of Organometallic Complexes Resolved Using this compound

Racemic Complex TypeChiral Resolving AgentOutcomeReference
Cationic Cobalt(III) complexes (e.g., [Co(en)3]3+)(3)-bromo-8-camphorsulfonateFormation of diastereomeric salts with different solubility, enabling separation. unimi.it
Iridium(III) complexes (e.g., Δ,Λ-[(ppy)2Ir(R-campy)]Cl)Potassium (+)-10-camphorsulfonateSeparation of diastereomeric couples, yielding enantiomerically pure complexes. unimi.it
Tricationic Tris(1,2-diphenylethylenediamine) Cobalt(III)(1R)-camphorsulfonate and (1S)-camphorsulfonateSynthesis of diastereomeric salts for use as catalysts. acs.org

Advanced Separation Techniques Employing this compound

Beyond classical resolution, the this compound is utilized as a key component in modern analytical and preparative separation techniques, including chromatography and membrane-based separations, to achieve enantioselectivity.

Chromatographic Applications of this compound as a Chiral Additive

In separation sciences like chromatography, chiral additives are introduced to the mobile phase or background electrolyte to induce enantiomeric separation of analytes. The this compound can serve this role, particularly in nonaqueous capillary electrophoresis (NACE), a high-efficiency separation technique.

Potassium camphorsulfonate has been identified as a valuable electrolyte salt for the enantioseparation of various basic pharmaceutical compounds in NACE. uliege.be Its presence was found to be especially beneficial for the resolution of compounds that exhibit a relatively high affinity for the primary chiral selector, such as a cyclodextrin (B1172386) derivative. uliege.be In one study, a methanolic solution containing potassium camphorsulfonate and heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin (HDMS-β-CD), acidified with formic acid, proved to be a highly effective system for separating the enantiomers of several basic drugs. uliege.be This system achieved excellent resolution for local anesthetics and β-blockers. uliege.be

The this compound is also a component of Chiral Ionic Liquids (CILs), which are increasingly used as chiral selectors or additives in liquid chromatography and capillary electrophoresis. researchgate.netmdpi.com These CILs combine the unique properties of ionic liquids with the enantiorecognition capabilities of a chiral moiety, such as the this compound. researchgate.netbenthambooks.com

Table 2: Enantioseparation of Basic Drugs in NACE Using Camphorsulfonate as a Chiral Additive

AnalyteNACE System ComponentsResolution (Rs value)Reference
Prilocaine40 mM Potassium camphorsulfonate, 0.75 M Formic acid, 30 mM HDMS-β-CD in Methanol8.0 uliege.be
Atenolol40 mM Potassium camphorsulfonate, 0.75 M Formic acid, 10 mM HDMS-β-CD in Methanol8.5 uliege.be
Celiprolol40 mM Potassium camphorsulfonate, 0.75 M Formic acid, 10 mM HDMS-β-CD in Methanol3.7 uliege.be

Membrane-Based Enantioseparations Utilizing this compound

Membrane-based separation is an energy-efficient technology with potential for large-scale enantiomeric resolution. nih.gov The incorporation of chiral selectors into membranes can impart enantioselectivity, and the this compound has been used to create such chiral membrane systems.

A notable application involves the use of (1R)-(-)-10-camphorsulfonate anion to functionalize protonated graphite (B72142) phase carbon nitride (GCN) layers. researchgate.net By intercalating the this compound into the GCN structure, chiral sites are created within the interlayer spaces of the resulting membrane. researchgate.net This specifically designed chiral membrane demonstrated highly enantioselective permeation, achieving an 89% enantiomeric excess for the separation of a limonene (B3431351) racemate. researchgate.net The precise control over the interlayer spacing and functionality is crucial for the membrane's separation performance. researchgate.net

Another strategy involves using the this compound to resolve a chiral membrane carrier. To obtain enantiomerically pure crown resorcinarenes for use as potential enantioselective membrane carriers, their camphorsulfonate diastereomers were first made and separated. core.ac.uk Although the resulting single-enantiomer resorcinarene (B1253557) carriers did not ultimately show enantioselectivity for salbutamol (B1663637) transport in the reported study, the use of camphorsulfonate was a critical step in the strategy to produce the enantiopure material for the membrane application. core.ac.uk

Table 3: Application of this compound in Chiral Membrane Separations

Membrane SystemRole of this compoundTarget SeparationAchieved Enantiomeric Excess (ee)Reference
Graphite Phase Carbon Nitride (GCN)Chiral functionalizing agent ((1R)-(-)-10-camphorsulfonate) intercalated into membrane layersLimonene racemate89% researchgate.net
Crown Resorcinarene CarriersResolving agent to produce enantiopure membrane carriersSalbutamol0% (in this specific application) core.ac.uk

This compound as a Chiral Counterion in Metal-Catalyzed Asymmetric Reactionsdntb.gov.uanih.gov

The concept of using chiral counterions to induce asymmetry in metal-catalyzed reactions has gained considerable traction as a powerful strategy in modern synthetic chemistry. nih.gov In this context, the this compound has proven to be a particularly effective chiral counterion. dntb.gov.ua By forming an ion pair with a cationic metal complex, the this compound can effectively transmit its chiral information to the catalytic center, thereby influencing the stereochemical outcome of the reaction. nih.govresearchgate.net This approach is advantageous as it can often be combined with existing chiral ligands to achieve higher levels of enantioselectivity, or even enable asymmetric transformations that are not feasible with either the chiral ligand or the chiral counterion alone. nih.gov

Role of this compound in Asymmetric Hydrogenationnih.gov

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, providing a direct route to chiral molecules. dicp.ac.cnnih.gov While many successful catalyst systems rely on chiral ligands to control stereoselectivity, the use of chiral counterions like camphorsulfonate offers a complementary approach. dntb.gov.ua In certain metal-catalyzed hydrogenations, the this compound can influence the chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. dntb.gov.ua This is particularly relevant for the asymmetric hydrogenation of challenging substrates, such as unfunctionalized, purely alkyl-substituted olefins, where traditional catalyst systems may struggle. nih.gov The interaction between the cationic catalyst and the chiral this compound can create a defined chiral pocket that directs the approach of the substrate to the metal center, thereby dictating the stereochemical outcome of the hydrogenation.

Influence of this compound in Asymmetric Aldol (B89426) and Mannich Reactionsresearchgate.netnii.ac.jp

The aldol and Mannich reactions are fundamental carbon-carbon bond-forming reactions that are pivotal in the construction of complex organic molecules. ajgreenchem.commasterorganicchemistry.com The use of camphorsulfonate as a chiral counterion has shown promise in controlling the stereoselectivity of these reactions. In metal-catalyzed asymmetric aldol and Mannich reactions, a cationic metal-enolate or metal-enamine intermediate is often formed. researchgate.net The presence of a chiral counterion like camphorsulfonate can influence the geometry and reactivity of this intermediate, leading to high levels of diastereo- and enantioselectivity in the final product. researchgate.net For instance, research has shown that ionic liquids with imidazolium cations and a this compound can act as homogeneous catalysts for the synthesis of β-amino carbonyl compounds via the Mannich reaction, achieving excellent product yields and diastereoselectivity. researchgate.net

ReactionCatalyst SystemKey FindingsReference
Mannich ReactionImidazolium-based ionic liquids with this compoundExcellent product yield and diastereoselectivity for β-amino carbonyl compounds. researchgate.net researchgate.net
Aldol ReactionCinchona-derived amines with acid co-catalystsHigh enantioselectivities in the reaction of β-ketoesters. nii.ac.jp nii.ac.jp

This compound in Chiral Lewis Acid Catalysis

Chiral Lewis acids are indispensable tools in asymmetric synthesis, capable of catalyzing a wide array of transformations with high enantioselectivity. nih.gov The this compound can be employed to generate chiral Lewis acids in situ or to modify the properties of existing Lewis acid catalysts. By exchanging the achiral counterion of a cationic Lewis acid with a chiral this compound, it is possible to create a new chiral catalytic species. This strategy has been successfully applied in various reactions, including Diels-Alder reactions and Mukaiyama aldol reactions. The rigid structure of the this compound helps to create a well-defined chiral environment around the Lewis acidic center, which is crucial for effective stereochemical control.

Organocatalytic Systems Featuring Camphorsulfonate Anionresearchgate.netresearcher.life

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis. core.ac.uk The this compound has been ingeniously incorporated into various organocatalytic systems, serving as a source of chirality and a key component in the design of efficient catalysts. researchgate.netresearcher.life

This compound-Derived Brønsted Acids in Asymmetric Transformationsresearchgate.netnih.gov

Camphorsulfonic acid (CSA), the parent acid of the this compound, is a commercially available, stable, and non-toxic organocatalyst. researchgate.net As a chiral Brønsted acid, CSA and its derivatives have been widely used to catalyze a variety of asymmetric transformations. researchgate.netnih.govresearchgate.net These catalysts operate by protonating a substrate, thereby activating it towards nucleophilic attack. The chiral camphorsulfonate moiety then directs the approach of the nucleophile, leading to the formation of an enantioenriched product. This strategy has been successfully applied to a range of reactions, including the synthesis of biologically active heterocycles and dearomatization reactions. nih.govresearchgate.net For example, CSA has been shown to be an efficient catalyst for the one-pot, three-component synthesis of ethyl-2-methyl-4-(pyridin-2-yl)-4H-benzo researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. researchgate.net

Reaction TypeCatalystSubstratesKey OutcomeReference
Multi-component reactionD-(+)-10-camphorsulphonic acidPyridine 2-aldehyde, β-ketoester, 2-aminobenzothiazole (B30445) derivativesSynthesis of novel single isomer derivatives of ethyl-2-methyl-4-(pyridin-2-yl)-4H-benzo researchgate.netresearchgate.netthiazolo[3,2-a]pyrimidine-3-carboxylate. researchgate.net
DearomatizationChiral Brønsted acidPhenol- and indole-tethered homopropargyl aminesSynthesis of fused polycyclic enones and indolines with a chiral quaternary carbon stereocenter. nih.gov nih.gov

Design of this compound-Based Phase Transfer Catalystsnih.gov

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases. rsc.orgillinois.edu The design of chiral phase-transfer catalysts is of great interest for performing asymmetric transformations under mild and practical conditions. nih.govbeilstein-journals.org The this compound can be incorporated into the structure of quaternary ammonium or phosphonium (B103445) salts to create chiral phase-transfer catalysts. researchgate.net These catalysts function by forming a lipophilic ion pair with an anionic reactant, which is then transported into the organic phase where it can react with the substrate. The chiral environment provided by the camphorsulfonate moiety within the ion pair is crucial for achieving high levels of enantioselectivity. This approach has been explored for various reactions, including alkylations and oxidations. beilstein-journals.org For instance, (S)-tetraethylammonium camphorsulfonate has been used as a chiral supporting electrolyte in the anodic oxidation of enol acetates. beilstein-journals.org

Mechanistic Aspects of this compound-Mediated Asymmetric Induction

The efficacy of the this compound in asymmetric synthesis is not merely a consequence of its chirality, but rather a result of the specific and well-defined mechanistic pathways through which it transfers stereochemical information. The process of asymmetric induction is fundamentally governed by the formation of transient, diastereomeric transition states, where the inherent chirality of the this compound creates a distinct energetic preference for one stereochemical outcome over another. This stereodifferentiation is achieved through a sophisticated interplay of non-covalent interactions, including electrostatic forces, hydrogen bonding, and steric hindrance.

At the core of its function, the this compound operates through chiral ion-pairing. researchgate.net The negatively charged sulfonate group readily forms an electrostatic association with a cationic metal center, an organic cation, or a cationic intermediate generated in situ, such as an iminium ion. researchgate.netresearchgate.net This ion-pairing is the critical first step that brings the chiral scaffold of the camphor moiety into the immediate vicinity of the reaction center. Once positioned, the anion orchestrates the stereochemical environment.

Detailed mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have elucidated the specific interactions that guide the reaction pathway. researchgate.netresearchgate.net The oxygen atoms of the sulfonate group are effective hydrogen-bond acceptors. researchgate.netnih.gov This hydrogen-bonding capability can lock the substrate or a catalyst-substrate complex into a rigid conformation within the transition state. researchgate.net For instance, in organocatalyzed Mannich reactions using ionic liquids with a this compound, DFT calculations revealed that the reaction proceeds through a hydrogen-bonding-assisted mechanism where both the cation and the anion of the ionic liquid are involved in the catalytic cycle. researchgate.net These computational models demonstrate that the transition state leading to the syn-diastereomer has a lower activation energy compared to the pathway for the anti-diastereomer, explaining the observed product selectivity. researchgate.net

The bulky and rigid bicyclic structure of the camphor group provides a significant steric shield. tib.eu This steric hindrance effectively blocks one face of the prochiral substrate or reactive intermediate, compelling the incoming reagent to attack from the more accessible face. Proposed transition state models for reactions like the asymmetric synthesis of γ-sultones suggest that the steric bulk of the camphor group is the primary factor controlling the diastereoselectivity of the cyclization step. tib.eu This steric blocking creates a well-defined chiral pocket, forcing the reaction to proceed through a single, favored diastereomeric transition state.

Experimental evidence from spectroscopic methods corroborates these mechanistic models. The formation of distinct diastereomeric ion pairs can be observed and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. In one study involving a nih.govrotaxane molecular shuttle, the addition of (1S)-(+)-10-camphorsulfonate to the system resulted in the splitting of key proton signals in the ¹H NMR spectrum. acs.org This splitting allowed for the direct observation and quantification of the two diastereomeric ion pairs, revealing an 85:15 ratio, which corresponds to a Gibbs free energy difference of 3.2 kJ mol⁻¹ between the two species at 223 K. acs.org This provides tangible, quantitative proof of the energetic differentiation induced by the chiral anion.

Electrostatic Ion-Pairing : Anchoring the chiral anion to the reactive species. researchgate.net

Hydrogen Bonding : Orienting the substrate and stabilizing the preferred transition state geometry. researchgate.netresearchgate.net

Steric Repulsion : Shielding one prochiral face of the substrate to direct the trajectory of nucleophilic or electrophilic attack. tib.eu

These non-covalent interactions work in concert to create a highly organized and chiral transition state assembly, leading to a significant energy difference between competing diastereomeric pathways and resulting in high enantioselectivity. harvard.edu

Detailed Research Findings

Research into the mechanistic underpinnings of camphorsulfonate-mediated induction has yielded specific, quantitative data that highlights the forces at play.

Table 1: DFT Analysis of a Camphorsulfonate Ionic Liquid-Catalyzed Mannich Reaction

This table presents data from a study on the catalysis of β-amino carbonyl compounds using an ionic liquid featuring a this compound. The DFT calculations were used to investigate the thermodynamic and kinetic profiles of the competing reaction pathways.

Parametersyn-Pathwayanti-PathwayMechanistic Implication
Activation Energy (Ea) LowerHigherThe syn-pathway is kinetically favored, leading to a faster reaction rate for the formation of the syn-product. researchgate.net
Thermodynamic Stability Less Stable ProductMore Stable ProductThe anti-product is the thermodynamically favored isomer, though it is formed more slowly. researchgate.net
Key Interaction Hydrogen BondingHydrogen BondingBoth pathways are assisted by hydrogen bonding from the this compound, but the geometric arrangement in the syn transition state is energetically less demanding. researchgate.net

Data sourced from mechanistic studies on camphorsulfonate-based ionic liquids. researchgate.net

Table 2: Spectroscopic Quantification of Diastereomeric Ion-Pairing

This table shows experimental data from an NMR study where a chiral this compound was used to recognize the chirality of a cationic nih.govrotaxane.

Chiral Anion AddedSpectroscopic MethodObservationDiastereomeric Ratio (d.r.)ΔΔG° (at 223 K)
(1S)-(+)-10-camphorsulfonate ¹H NMR (500 MHz)Splitting of the HTru proton signal into two singlets with unequal intensity.85:153.2 kJ mol⁻¹

Data demonstrates the formation of distinct and energetically different diastereomeric ion pairs in solution, as observed and quantified by ¹H NMR spectroscopy. acs.org

Structural Elucidation and Conformational Analysis of Camphorsulfonate Anion Systems

X-ray Crystallography Studies of Camphorsulfonate Anion Salts

X-ray crystallography stands as a primary tool for the precise determination of the three-dimensional atomic arrangement within a crystal. Numerous studies have utilized this technique to elucidate the structures of salts containing the this compound, providing invaluable insights into their solid-state architecture.

For instance, the crystal structures of zolmitriptan (B1197) camphorsulfonate and lamivudine (B182088) camphorsulfonate have been successfully determined using X-ray diffraction data. nih.govmdpi.com In the case of zolmitriptan camphorsulfonate, the salt crystallizes in the orthorhombic space group P2(1)2(1)2(1), with one protonated zolmitriptan molecule and one this compound in the asymmetric unit. nih.gov The crystal structure of lamivudine camphorsulfonate was solved from powder X-ray diffraction data, revealing a monoclinic unit cell with the space group P2₁, containing two cations and two anions in the asymmetric unit. mdpi.comencyclopedia.pub

Furthermore, X-ray analysis has been instrumental in understanding the structures of charge-transfer salts incorporating the this compound. The crystal structure of tetramethyltetrathiafulvalenium (TMTTF) (1S)-camphor-10-sulfonate dihydrate revealed that the TMTTF radical cations form one-dimensional stacks. nih.gov Similarly, studies on azolium–camphorsulfonate salts have provided detailed information on their crystal structures and how they are influenced by temperature and the chirality of the components. nih.govacs.org For example, the crystal structure of (HIm⁺)(1S-CS⁻) was determined at 100 K and 382 K, showing a phase transition and changes in the unit cell parameters and molecular conformation. nih.govacs.org

The Crystallography Open Database (COD) contains entries for various camphorsulfonate salts, such as (EDT-TTFI2)2 (rac)camphorsulfonate, providing crystallographic data for further analysis. crystallography.netnih.gov These studies collectively demonstrate the power of X-ray crystallography in revealing the intricate packing and conformational details of this compound systems.

The crystal packing of camphorsulfonate salts is predominantly governed by a complex interplay of hydrogen bonding and other intermolecular interactions. The sulfonate group of the anion is a potent hydrogen bond acceptor, readily interacting with hydrogen bond donors on the cation or solvent molecules present in the crystal lattice.

A study of azolium–camphorsulfonate salts revealed the formation of two-dimensional (2D) hydrogen-bonding networks. nih.govacs.org In (HIm⁺)(1S-CS⁻), the nitrogen atoms of the imidazolium (B1220033) cation (HIm⁺) and the oxygen atoms of the sulfonate group (–SO₃⁻) form a 2D network in the bc-plane, with N–O distances ranging from 2.727(4) to 3.009(3) Å. nih.govacs.org Similarly, in (HThz⁺)(1S-CS⁻), the –SO₃⁻ groups and the thiazolium cations (HThz⁺) are arranged in a zigzag pattern, forming a 2D network through N–H⁺•••⁻O– intermolecular hydrogen bonds. nih.govacs.org

In the case of tetramethyltetrathiafulvalenium (TMTTF) (1S)-camphor-10-sulfonate dihydrate, the camphorsulfonate anions form stacks and are interconnected via water molecules through numerous O—H⋯O hydrogen bonds, with distances ranging from 1.86(3) to 2.15(4) Å. nih.goviucr.org This creates a three-dimensional network of O—H⋯O and C—H⋯O hydrogen bonds that connect the columns of cations and anions. nih.goviucr.org The hydrogen bonding network can be described as being composed of C₂²(6) chains with lateral R₃³(11) rings. nih.goviucr.org

Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration in the solid-state chemistry of pharmaceuticals and other materials. ruhr-uni-bochum.demt.com Camphorsulfonate salts have been shown to exhibit polymorphism, where different crystal forms can possess distinct physical and chemical properties. ruhr-uni-bochum.de

A study on azolium–camphorsulfonate salts demonstrated temperature-induced phase transitions and structural variability. nih.govacs.org For instance, the crystal structure of (HIm⁺)(1S-CS⁻) undergoes a phase transition between 100 K and 382 K, resulting in a change in the unit cell parameters and a clear conformational change in both the cation and the this compound. nih.govacs.org At higher temperatures, orientational disorder of the this compound was observed in (HTrz⁺)(1S-CS⁻). nih.gov

The investigation of organometallic ionic plastic crystals incorporating cationic half-sandwich complexes also revealed polymorphism. researchgate.net The racemate of a ruthenium complex with the CB11H12 anion crystallized as a solid solution, a racemic compound, and a conglomerate, showcasing different packing arrangements. researchgate.net Furthermore, this salt exhibited polymorphism that was investigated crystallographically. researchgate.net

The solid-state structural variability can also be influenced by the presence of solvent molecules, leading to the formation of solvates or hydrates. vscht.cz These different solid-state forms can arise from a balance between kinetic and thermodynamic factors during crystallization. ruhr-uni-bochum.de The study of polymorphism in this compound complexes is crucial for understanding their stability and for controlling the desired solid-state properties.

Crystal Packing Motifs and Hydrogen Bonding Networks Involving this compound

Advanced Spectroscopic Characterization of this compound

Beyond X-ray crystallography, a suite of advanced spectroscopic techniques provides complementary information on the structure, conformation, and dynamics of the this compound in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformation of molecules in solution and in the solid state. For the this compound, both ¹H and ¹³C NMR have been employed to study its structure and the nature of its interactions.

In a study of azolium–camphorsulfonate salts, ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectroscopy was used to investigate the dynamics of the ions. nih.gov The temperature dependencies of the ¹³C CPMAS NMR spectra indicated that both the imidazolium (HIm⁺) cations and the camphorsulfonate (CS⁻) anions exhibit active dynamics. nih.gov Variable-temperature solid-state NMR of ¹H and ²H nuclei has also been used to investigate the dynamics of the d-10-camphorsulfonate anion, revealing a swinging motion in the high-temperature phases which is consistent with the disorder observed in XRD analysis. researchgate.net

NMR has also been utilized to determine the enantiomeric composition of chiral alcohols by forming diastereomeric camphorsulfonate esters. fordham.edu The diastereotopic hydrogens of the -SCH₂- moiety in the camphorsulfonate ester give rise to distinct signals in the ¹H NMR spectrum, allowing for the quantification of the individual diastereomers. fordham.edu Similarly, the ¹³C NMR spectrum of these diastereomeric esters can show separate peaks for certain carbons, providing another handle for analysis. fordham.edu These studies demonstrate the utility of NMR in elucidating the conformation and dynamic behavior of the this compound and its derivatives.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides insights into the molecular vibrations of a compound and is sensitive to its structure and bonding environment. ksu.edu.saedinst.comd-nb.infonih.govmjcce.org.mk These methods are complementary, as the selection rules for a vibration to be IR or Raman active are different. edinst.com

In the context of this compound systems, IR and Raman spectroscopy have been used to characterize the anion and its interactions within various complexes. For instance, in a study of polyaniline doped with camphorsulfonic acid, it was shown that the sulfonic acid acts as a hydrogen bond donor to the nitrogen atom of the polyaniline, forming hydrogen bonds. researchgate.net The IR spectra of coordination complexes can help in identifying the ligand and its binding mode, as the vibrational frequencies of the ligand change upon coordination to a metal. ksu.edu.sa

A study on imidazolium camphorsulfonate ionic liquids utilized FT-IR spectroscopy, in conjunction with other techniques, to investigate cation-anion interactions. nii.ac.jp The vibrational spectra of ionic liquids provide a wealth of information on the interactions between the constituent ions. nih.gov Furthermore, the synthesis of new Brønsted acidic ionic liquids with the this compound was characterized using FTIR, among other methods. researchgate.net These spectroscopic techniques are invaluable for understanding the structural and bonding characteristics of the this compound in different chemical environments.

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is exquisitely sensitive to the three-dimensional arrangement of atoms in chiral molecules. cas.czpace.edumdpi.comscilit.com These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample and are therefore powerful tools for stereochemical analysis. pace.edu

The this compound, being chiral, is an ideal candidate for chiroptical studies. Its known absolute configuration can be used as an internal standard to determine the stereochemistry of other molecules it is complexed with. For example, the absolute configuration of (—)-corycavinium was determined by X-ray analysis of its (+)-10-camphorsulfonate salt, and this result was in agreement with previous studies using CD spectroscopy. core.ac.uk

In another study, the binding of chiral camphorsulfonate anions to a flexible metal-organic cage was investigated. nih.gov The binding event was accompanied by changes in the cage's conformation, which in turn influenced the stereoselectivity of a catalytic reaction. nih.gov CD spectroscopy has also been used to show that a complex of a particular receptor with H₂PO₄⁻ adopts a helical conformation. rsc.org The application of chiroptical spectroscopy is crucial for elucidating the stereochemical details of this compound systems and their interactions with other chiral molecules. researchgate.net

Vibrational Spectroscopy (IR, Raman) of this compound and its Complexes

Conformational Dynamics of this compound in Solution and Solid State

The conformational behavior of the this compound is a subject of significant interest, primarily due to its role as a chiral resolving agent and as a component in functional materials like ionic plastic crystals. Its rigid bicyclic structure, derived from camphor (B46023), provides a well-defined stereochemical framework, yet allows for specific dynamic processes. The conformation and dynamics of the anion are highly sensitive to its environment, exhibiting distinct characteristics in the solid state versus in solution. These differences are primarily governed by factors such as crystal packing forces, intermolecular interactions (e.g., hydrogen bonding), the nature of the counter-ion, and solvent effects.

Conformational Dynamics in the Solid State

In the solid state, the conformation of the this compound is locked into specific arrangements dictated by the crystal lattice. However, variable-temperature studies using techniques like X-ray diffraction (XRD) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy have revealed that the anion is not static. It can exhibit a range of dynamic behaviors depending on the temperature and the nature of the associated cation.

Research on organic ionic plastic crystals (OIPCs) has provided significant insights into these dynamics. For instance, in the chiral ionic plastic crystal tetraethylammonium-d20 d-10-camphorsulfonate, the this compound demonstrates a "swing motion" at higher temperatures. researchgate.netnih.govacs.org This motion is consistent with the crystallographic disorder observed through XRD analysis, indicating that the anion undergoes reorientation within the crystal lattice. researchgate.netnih.govacs.org This dynamic behavior is a key characteristic of plastic crystals, where molecules possess rotational freedom while maintaining their long-range positional order.

The nature of the counter-cation plays a crucial role in modulating the anion's dynamics. In studies of azolium-camphorsulfonate salts, it was found that with imidazolium (HIm+) cations, the camphorsulfonate anions exhibit active dynamics, especially at elevated temperatures. nih.govacs.org In contrast, when paired with triazolium (HTrz+) cations, the anion's dynamics were found to be poorer. nih.govacs.org This highlights the influence of specific cation-anion interactions, such as hydrogen bonding, on the motional freedom of the this compound. nih.govacs.org

Detailed structural analysis of various camphorsulfonate salts provides a static picture of the anion's conformation in different crystalline environments. In diethyldimethylammonium d-camphorsulfonate, the crystal structure at temperatures between -153 and 42 °C is well-ordered, with cations and anions aligning in an alternating pattern. acs.org In the crystal structure of tetramethyltetrathiafulvalenium (S)-camphor-10-sulfonate dihydrate, the anions form distinct stacks that are interconnected with each other and with water molecules through a network of O—H⋯O hydrogen bonds. nih.gov

The table below summarizes crystallographic data for several camphorsulfonate-containing compounds, illustrating the consistent molecular structure alongside varied crystal packing arrangements.

Compound NameCrystal SystemSpace GroupKey Structural Features of this compound
Tetraethylammonium-d20 d-10-camphorsulfonate nih.govacs.orgOrthorhombicP21212 (nonpolar) -> P21 (polar) with increasing temp.The anion exhibits a "swing motion" in high-temperature phases. nih.govacs.org
Diethyldimethylammonium d-camphorsulfonate acs.orgMonoclinicP21Cations and anions are ordered and align alternately along the a- and c-axes in phase II (-153 to 42 °C). acs.org
(HIm+)(1S-CS–) (Imidazolium Camphorsulfonate) nih.govacs.orgMonoclinicP21A clear conformational change in the anion structure is observed upon heating from 100 K to 382 K. The anions are part of a zigzag hydrogen-bonding layer. nih.govacs.org In the racemic version, 1S-CS– and 1R-CS– anions are positionally disordered. nih.govacs.org
(—)-Corycavinium (+)-10-Camphorsulfonate core.ac.uk--Layers of cations and anions are arranged alternately. The absolute configuration of the (+)-10-camphorsulfonate ion was confirmed. core.ac.uk
Tetramethyltetrathiafulvalenium (S)-camphor-10-sulfonate dihydrate nih.gov--Anions form stacks and are connected via water molecules through O—H⋯O hydrogen bonds. nih.gov

Conformational Dynamics in Solution

Studies involving supramolecular chemistry have demonstrated the powerful directing influence of the this compound. For example, research has shown that chiral organic anions like camphorsulfonate can control and switch the helicity of an indolocarbazole foldamer in solution. acs.org The addition of (R)-10-camphorsulfonate to a solution of an indolocarbazole foldamer in dichloromethane (B109758) was found to induce the formation of a chiral helix, which was detected by characteristic circular dichroism (CD) signals. scispace.com This indicates a specific, non-covalent binding interaction where the chiral information from the anion is transferred to the flexible foldamer.

Similarly, the interaction between the this compound and a core.ac.ukrotaxane molecular shuttle has been investigated. In these experiments, the addition of (1S)-(+)-10-camphorsulfonate to the rotaxane in a solution of deuterated dichloromethane (CD2Cl2) at low temperatures (223 K) resulted in an imbalance in the populations of the two enantiomeric co-conformations of the rotaxane. core.ac.uk This phenomenon represents a clear case of chiral recognition in solution, where the chiral anion preferentially stabilizes one conformation of the interlocked molecule over its mirror image.

The table below summarizes key research findings on the conformational influence of the this compound in solution.

System StudiedSolventMethod of AnalysisObserved Effect of this compound
Indolocarbazole Foldamer + (R)-10-camphorsulfonate scispace.comDichloromethaneCircular DichroismInduces the formation of a chiral helix in the foldamer. scispace.com
Indolocarbazole Foldamer + Chiral Organic Anions acs.org-Circular DichroismControls and allows for the switching of the foldamer's helicity. acs.org
core.ac.ukRotaxane + (1S)-(+)-10-camphorsulfonate core.ac.ukCD2Cl2NMR SpectroscopyCauses an imbalance in the population of the two enantiomeric co-conformations of the rotaxane, demonstrating chiral recognition. core.ac.uk

Theoretical and Computational Studies on Camphorsulfonate Anion

Quantum Chemical Calculations of Camphorsulfonate Anion Electronic Structure

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic electronic properties of the this compound. These methods, rooted in the principles of quantum mechanics, provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Studies on this compound Properties

Density Functional Theory (DFT) has emerged as a popular and versatile computational method for investigating the electronic structure of many-body systems like the this compound. wikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between computational cost and accuracy. wikipedia.org

DFT studies have been instrumental in elucidating various properties of the this compound. For instance, calculations can predict and analyze the electronic properties of the anion, offering insights into its structure and bonding. nih.gov These theoretical investigations are crucial for understanding the mechanistic pathways of reactions where camphorsulfonate acts as a catalyst or resolving agent. In the context of ionic liquids containing camphorsulfonate, DFT calculations have been used to explore the thermodynamics of reaction pathways, predicting that the catalysis mechanism can involve both the cation and the anion. researchgate.net Furthermore, DFT can be employed to study the effect of structural variations on the properties of ionic liquids, which is essential for the rational design of new materials with tailored functionalities. researchgate.net

Table 1: Selected DFT Studies on this compound and Related Systems

Study FocusKey FindingsComputational MethodReference
Catalysis MechanismThe catalysis mechanism in certain reactions involves both the this compound and its counter-ion. The syn-pathway was found to have a lower activation energy.Density Functional Theory (DFT) researchgate.net
Ionic Liquid PropertiesStructural variations of the cation paired with the this compound influence the thermophysical properties of the resulting ionic liquid.Density Functional Theory (DFT) researchgate.net
Chiral Anion SensingAromatic interactions between a perylene (B46583) diimide host and an aromatic chiral anion guest, but not with camphorsulfonate, were crucial for enantioselective recognition.Density Functional Theory (DFT) nih.gov
Electronic PropertiesDFT is a quantum chemical computational method used to predict and analyze the electronic properties of atoms and molecules based on electron density.Density Functional Theory (DFT) nih.gov

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of the this compound, allowing researchers to observe its interactions with its environment over time. These simulations model the motion of atoms and molecules, offering insights into processes such as solvation and the formation of diastereomeric complexes. mdpi.com

Solvation Effects on this compound Chiral Recognition

The solvent environment can significantly influence the process of chiral recognition. MD simulations are a powerful tool to investigate these solvation effects at a molecular level. By simulating the this compound in different solvents, researchers can observe how solvent molecules arrange themselves around the anion and how this "solvation shell" impacts its ability to distinguish between enantiomers.

Studies have shown that the polarity of the solvent plays a critical role in the extent of chirality transfer from the this compound. researchgate.net For instance, in the hydrogenation of certain prochiral cations, the enantiomeric excess of the product was found to be strongly dependent on the solvent's polarity. researchgate.net Dielectric relaxation spectroscopy, complemented by MD simulations, can reveal the formation of ion pairs and larger ion clusters in solution, which is influenced by both solvent polarity and concentration. researchgate.net This ion pairing is a result of a delicate balance between ion-solvent and cation-anion interactions, which ultimately governs the chiral recognition process. researchgate.net

Intermolecular Forces in this compound-Mediated Diastereomer Formation

The formation of diastereomers through the interaction of the this compound with a chiral molecule is driven by a complex interplay of intermolecular forces. These forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces, determine the relative stability of the diastereomeric complexes.

MD simulations, often in conjunction with quantum chemical calculations, can provide a detailed picture of these interactions. For example, in ionic liquids containing camphorsulfonate, the total interaction between the cation and anion is a result of a balance between Coulomb forces, hydrogen bonds, and dispersion forces. researchgate.net The formation of hydrogen bonds between the this compound and a polyaniline backbone has been shown to align the anions in a comb-like manner, creating specific interaction sites. nih.gov Furthermore, computational studies on chiral cage materials have demonstrated how multiple hydrogen bonds between a host and a guest, such as the this compound, can lead to the formation of stable host-guest complexes. oaepublish.com

Prediction of this compound Enantioselective Behavior through Computational Models

Computational models play a crucial role in predicting and understanding the enantioselective behavior of the this compound. By simulating the interactions between the anion and different enantiomers, these models can help rationalize experimental observations and guide the design of new chiral separation and asymmetric synthesis methodologies.

DFT calculations, for example, can be used to model the diastereomeric complexes formed between the this compound and a pair of enantiomers. By comparing the calculated energies of these complexes, it is possible to predict which diastereomer will be more stable and therefore preferentially formed. Such studies have been used to understand the stereoselectivity of reactions catalyzed by ionic liquids containing camphorsulfonate. researchgate.net Furthermore, computational methods can be used to design new host molecules that can effectively bind anions like camphorsulfonate, with the goal of creating highly selective recognition systems. acs.org The combination of different computational techniques, from quantum chemistry to molecular dynamics, provides a powerful toolkit for predicting and explaining the enantioselective behavior of the this compound.

Machine Learning Approaches in this compound Chemistry

The application of machine learning (ML) in computational chemistry is a rapidly advancing field, offering powerful tools to predict molecular properties and accelerate research. uic.eduarxiv.org In the context of the this compound, machine learning approaches are primarily emerging through its inclusion in large datasets for the development of predictive models for ionic liquids (ILs).

Detailed research findings indicate that the this compound has been incorporated into datasets used to train machine learning models for predicting various physicochemical properties of ionic liquids. chemrxiv.org For instance, machine learning models have been developed to predict solvation free energies and water-IL partition coefficients for a diverse set of solutes and ILs, where camphorsulfonate is one of the anions studied. chemrxiv.orgresearchgate.net

One study focused on predicting solvation and partition thermodynamics using tree-based machine learning methods. The dataset for this model included 1764 solvation and 1764 water-IL transfer free energies, encompassing 39 different ionic liquids formed from 37 ions, one of which was the this compound. chemrxiv.org The best-performing model, a LightGBM model, was able to predict these thermodynamic properties with high accuracy. chemrxiv.org Interestingly, the analysis of descriptor importance revealed that the features of the anion were generally less influential than those of the solute and the cation in the studied systems. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) models, which often utilize machine learning algorithms, are another area where the this compound is relevant. numberanalytics.comresearchgate.net These models aim to predict the biological activity or other properties of chemicals based on their molecular structure. For ionic liquids, QSAR models are being developed to predict properties like toxicity. researchgate.net The this compound is a component of some protic ionic liquids that have been studied for their ecotoxicity, making it a relevant entity for inclusion in the training and validation of such predictive models. researchgate.net

The table below summarizes the involvement of the this compound in machine learning studies of ionic liquids.

Study Focus Machine Learning Model/Approach Role of this compound Predicted Properties Reference
Solvation and Partition Thermodynamics in Ionic LiquidsTree-based methods (e.g., LightGBM)Included as one of the anions in the training dataset.Solvation free energies, water-IL partition coefficients. chemrxiv.org
Ecotoxicity of Protic Ionic LiquidsQSARA component of the studied protic ionic liquids.Ecotoxicity (e.g., towards Vibrio fischeri). researchgate.net
Gas-Ionic Liquid Partition CoefficientsMultiple Linear Regression with ML techniquesA potential anion for inclusion in broader studies of ILs.Gas-ionic liquid partition coefficients (log K). ut.ee

While direct machine learning studies focusing exclusively on the this compound are not prevalent, its inclusion in these broader computational studies is crucial. The data generated for ILs containing camphorsulfonate contributes to the robustness and applicability of the resulting machine learning models. chemrxiv.org As more experimental data for camphorsulfonate-containing systems become available, the accuracy and predictive power of machine learning models for properties influenced by this anion are expected to improve.

Camphorsulfonate Anion in Supramolecular Chemistry and Materials Science

Supramolecular Assembly Driven by Camphorsulfonate Anion

The this compound is a powerful building block in supramolecular chemistry, where non-covalent interactions are used to construct complex, well-defined architectures. Its inherent chirality is frequently exploited to guide the assembly of molecules into ordered, chiral superstructures. This process of chirality transfer, from the molecular level (the anion) to the supramolecular level, is fundamental to creating systems with specific recognition or physical properties.

The design of architectures for chiral recognition relies on creating a specific three-dimensional environment where a host can differentiate between the enantiomers of a chiral guest. The this compound is instrumental in this area, often by acting as a chiral counterion that induces a specific stereochemical arrangement in the host assembly.

Research has demonstrated the formation of chiral molecular assemblies through cation-anion salts composed of azolium cations (like imidazolium (B1220033) and triazolium) and chiral camphorsulfonate anions. nih.govx-mol.comacs.org In these systems, the chirality of the this compound can influence the crystal packing and the dynamics of the constituent molecules. nih.govx-mol.com For instance, in triazolium-camphorsulfonate salts, the homochiral form (containing only one enantiomer of the anion) exhibited higher proton conductivity compared to the racemic form. nih.govx-mol.com This difference arises from distinct molecular motions and hydrogen-bonding networks dictated by the chiral anion. nih.gov The hydrogen-bonding network between the azolium cations and the sulfonate group of the anion is a key feature, with specific interatomic N–O distances defining the two-dimensional structure. nih.govacs.org

Furthermore, the this compound has been used to induce helical chirality in synthetic foldamers. scispace.com A tris-indolocarbazole receptor, for example, was shown to form a chiral helix upon binding with (R)-10-camphorsulfonate, a phenomenon confirmed by circular dichroism spectroscopy. scispace.com This demonstrates a clear case of the anion's chirality being transferred to a larger, flexible molecular structure, creating a specific chiral conformation for potential recognition events.

Table 1: Examples of Chiral Architectures Utilizing this compound

Host SystemChiral AnionObserved Chiral Induction / RecognitionResearch Finding
Azolium Cation Salts (e.g., Imidazolium, Triazolium)(1S)-Camphorsulfonate, (1R)-CamphorsulfonateFormation of homochiral and racemic crystals with distinct physical properties. nih.govx-mol.comHomochirality affects molecular dynamics and proton conductivity, with the homochiral triazolium salt showing higher conductivity than the racemic version. nih.gov
Tris-indolocarbazole Foldamer(R)-10-CamphorsulfonateInduction of a helical structure in the foldamer upon anion binding. scispace.comThe anion acts as a template, forcing the flexible host into a specific chiral conformation with a positive Cotton effect. scispace.com
Polyaniline (PAn)(1S)-(+)- or (1R)-(-)-10-Camphorsulfonic acidFormation of a helical polymer chain with a preferred screw sense. kpi.uaThe chirality of the dopant anion is transferred to the polymer backbone during electropolymerization, creating an optically active conducting polymer. kpi.ua

Host-guest chemistry involves the encapsulation of a smaller molecule or ion (the guest) within a larger molecule or molecular assembly (the host). wikipedia.org The this compound, with its defined size and shape, can act as a guest in various supramolecular hosts.

Studies have explored the encapsulation of camphorsulfonate anions within coordination cages. nih.govoaepublish.com In one instance, a [Pd₂L₄] coordination cage based on a rsc.orghelicene backbone was tested for its ability to bind (1R)- and (1S)-camphorsulfonate anions. nih.govoaepublish.com However, guest uptake was not observed, which was attributed to the limited size of the cage's cavity. nih.govoaepublish.com This highlights the importance of size and shape complementarity between the host and the camphorsulfonate guest for successful binding.

In other systems, the interaction is more successful. An indolocarbazole foldamer has been shown to act as a host for the (R)-10-camphorsulfonate anion, where the binding event induces a helical structure in the host. scispace.com This interaction is driven by non-covalent forces, such as hydrogen bonding between the host's N-H groups and the anion's sulfonate group. scispace.com The interaction between hosts and anions can be probed using techniques like in situ FTIR spectroscopy to measure association constants and observe conformational changes upon binding. rsc.org

The this compound can also be part of a larger system that itself acts as a host. For example, metallo-cryptophanes have been shown to bind various anionic guests, and while camphorsulfonate itself wasn't the primary guest in some studies, the principles of anion binding via electrostatic and hydrophobic interactions are well-established for similar systems. acs.org

Table 2: Host-Guest Systems Involving this compound as the Guest

Host Molecule / SystemGuest AnionInteraction Details and Findings
[Pd₂L¹₄] Helicene-Based Coordination Cage(1R)- and (1S)-CamphorsulfonateNo evidence of guest uptake was found, likely due to the limited size of the host cavity. nih.gov
Tris-indolocarbazole Foldamer(R)-10-CamphorsulfonateThe anion binds within the foldamer, inducing a chiral helical conformation in the host. scispace.com
Metallo-cage TCamphorsulfonateThe inner cavity of the cage was too small to accommodate a large guest like camphorsulfonate. researchgate.net

Design of Chiral Recognition Architectures with this compound

This compound as a Chiral Component in Functional Materials

The incorporation of the this compound into materials is a key strategy for developing functional materials with chiral properties. Its role often extends beyond being a simple counterion; it actively participates in defining the material's structure and, consequently, its function in applications ranging from asymmetric catalysis to electronics.

Chiral ionic liquids (CILs) are salts with melting points below 100 °C that contain a chiral component in their cation, anion, or both. mdpi.combenthamdirect.com CILs with a this compound are a significant subclass, valued for their potential as chiral solvents or catalysts in asymmetric synthesis. rsc.org

The synthesis of these CILs often involves an anion metathesis step, where the original anion of an ionic liquid precursor (e.g., a halide or tosylate) is exchanged for the this compound. scielo.brrsc.org For instance, a "doubly chiral" ionic liquid was prepared by exchanging the tosylate anion of a chiral imidazolium salt with the (S)-camphorsulfonate anion using an ion-exchange resin. rsc.orgresearchgate.net

These camphorsulfonate-based CILs have been successfully used as the reaction medium and source of chirality in asymmetric reactions. Wasserscheid and co-workers reported an asymmetric hydrogenation where a prochiral imidazolium salt containing a this compound achieved an enantioselectivity of up to 94%. scielo.br This high degree of chiral induction is attributed to strong intermolecular interactions, like hydrogen bonding and electrostatic attraction, between the CIL and the reaction intermediates. scielo.br The principle of chirality transfer in these systems has been rationalized by linking catalytic outcomes to ion speciation in the ionic liquid solution. researchgate.net

Table 3: Chiral Ionic Liquids (CILs) with this compound and Their Applications

CationAnionApplicationKey Finding
Prochiral ImidazoliumCamphorsulfonateAsymmetric HydrogenationThe chiral anion effectively transfers its chirality, leading to high enantioselectivity (up to 94% ee). scielo.br
1-Methyl-3-[(S)-2′-methylbutyl]imidazolium(S)-CamphorsulfonateSynthesis of a "Doubly Chiral" Ionic LiquidDemonstrates the feasibility of creating ionic liquids where both the cation and anion are chiral. rsc.orgresearchgate.net
Imidazolium CationsCamphorsulfonateCatalyst for β-amino carbonyl compound synthesisThe ionic liquid acts as an effective homogeneous catalyst, yielding excellent product yields and diastereoselectivity. researchgate.net
1-Butyl-3-methylimidazolium ([C₄mim]⁺)CamphorsulfonateGeneral Chiral SolventCamphorsulfonate is a common choice for creating CILs with chiral anions for various applications. rsc.orgmdpi.com

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials built from molecular building blocks. mdpi.comrsc.organr.fr While the incorporation of sulfonate groups into MOFs is an area of interest, the specific use of camphorsulfonate is targeted toward imparting chirality or enhancing electronic properties. rsc.org

One notable application involves using camphorsulfonic acid (CSA) as a dopant for a MOF-polymer composite. acs.org In this work, a copper benzene-1,3,5-tricarboxylate (B1238097) (CuBTC) MOF was coated with polyaniline (PANI). acs.orgresearchgate.net Doping this CuBTC/PANI composite with CSA led to a 1000-fold increase in electrical conductivity compared to the pristine MOF. acs.org This enhancement is crucial for the material's application in thermoelectric generators. acs.org

In a different approach, the D-camphorsulfonate anion has been used in the electrocrystallisation of a diiodotetrathiafulvalene derivative to create a chiral organic conductor with metallic properties. researchgate.net The this compound associates with the organic framework through halogen bonding interactions, demonstrating a strategy to combine chirality and conductivity in a single material. researchgate.net

While the direct construction of COF backbones using camphorsulfonate as a primary linker is not widely reported, the principles of their synthesis, often requiring specific conditions to achieve crystallinity, are well-studied. rsc.orgnih.gov The functionalization of such frameworks with chiral moieties like camphorsulfonate remains a viable strategy for creating chiral porous materials.

The use of camphorsulfonate as a chiral dopant is a highly effective method for producing chiral conducting polymers. The electropolymerization of an achiral monomer like aniline (B41778) in the presence of camphorsulfonic acid (HCSA) results in an optically active polyaniline (PAn) film. kpi.uakpi.ua

During polymerization, the camphorsulfonate (CSA⁻) anion acts as both the dopant that renders the polymer conductive and the chiral template. kpi.uascispace.com It binds electrostatically to the positively charged nitrogen centers along the polyaniline backbone, inducing a preferential helical screw sense in the polymer chain. kpi.uascispace.com The handedness of the helix is directly controlled by the enantiomer of CSA⁻ used; (1S)-(+)-HCSA and (1R)-(-)-HCSA produce polymers with opposite helical chiralities, as confirmed by their mirror-image circular dichroism (CD) spectra. kpi.ua These chiral PAn films have been synthesized via both electropolymerization and chemical vapor phase polymerization. kpi.uascispace.com

In the realm of nanomaterials, camphorsulfonic acid has been used as a dopant to improve the properties of hybrid materials, such as the CuBTC/PANI composite, for thermoelectric applications. acs.org The general field of nanomaterials is vast, with synthesis methods ranging from mechanical to chemical and biological approaches. encyclopedia.pubnih.gov Functionalizing nanoparticles with organic molecules is a common strategy to enhance their properties and biocompatibility. scirp.org The incorporation of a chiral entity like camphorsulfonate can be envisioned as a way to create chiral nanomaterials for applications in enantioselective sensing or catalysis.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Incorporating this compound

Chiral Sensors and Recognition Platforms Utilizing this compound

The inherent chirality of the this compound makes it a valuable component in the construction of systems for chiral sensing and molecular recognition. Its distinct stereochemistry allows it to interact selectively with chiral hosts or induce chirality in achiral structures, enabling the differentiation of enantiomers. This principle has been applied in various platforms, including supramolecular cages, foldamers, and polymers.

A notable application involves the use of synthetic foldamers. Researchers have demonstrated that chiral organic anions, such as camphorsulfonate, can induce a preferential one-handed helical structure in an indolocarbazole foldamer. bohrium.comacs.org This induced helicity results in characteristic circular dichroism (CD) signals, which can be used for sensing. acs.org For instance, when the indolocarbazole foldamer binds with (R)- or (S)-10-camphorsulfonate, it generates intense, mirror-imaged CD signals. rsc.org The process is reversible; the chiroptical signal can be switched on and off through acid-base chemistry, which controls the association and dissociation of the foldamer and the anion. acs.org

Metallosupramolecular architectures also serve as effective platforms for chiral recognition using camphorsulfonate. Light-activated intrinsic chiral metallacages built from sterically hindered diarylethenes have shown the ability to discriminate between the enantiomers of camphorsulfonate. chinesechemsoc.org These nanocages exhibit enantioselectivity, with one study reporting a preference for binding S-camphorsulfonate over R-camphorsulfonate, yielding a selectivity factor (KS/KR) of 1.52. chinesechemsoc.org Similarly, coordination cages based on a bohrium.comhelicene backbone can bind optical isomers of chiral guests like camphorsulfonate with different affinities. nih.gov

Electrically conductive polymers have also been engineered for chiral sensing. Polypyrrole films, when synthesized using (1S)-(+)-10-camphorsulfonic acid as a dopant, can form a chiral microenvironment. researchgate.net This chirality, induced by the this compound, allows the polymer to be used for electrochemical chiral sensing. researchgate.net

Another established technique is the use of camphorsulfonyl chloride as a chiral derivatizing agent. fordham.edu Chiral alcohols can be converted into diastereomeric camphorsulfonate esters. fordham.edufordham.edu These diastereomers exhibit distinct signals in nuclear magnetic resonance (NMR) spectroscopy, allowing for the quantitative determination of the enantiomeric composition of the original alcohol sample. fordham.edufordham.edu

Table 1: Examples of Chiral Recognition Systems Utilizing this compound

Host/Platform Guest Analyte Detection Method Key Finding
Indolocarbazole Foldamer (R)- and (S)-10-Camphorsulfonate Circular Dichroism (CD) Spectroscopy The anion induces a one-handed helical conformation in the foldamer, resulting in strong, mirror-image CD signals. rsc.org
Photoswitchable Metallacage R- and S-Camphor sulfonate (as ammonium (B1175870) salts) Nuclear Magnetic Resonance (NMR) Spectroscopy Successful encapsulation within the cage's inner cavity was observed, with enantioselective binding. chinesechemsoc.org
[Pd2L2P/M 4] Helicene-Based Cage (1R)- and (1S)-Camphorsulfonate Nuclear Magnetic Resonance (NMR) Spectroscopy The chiral cages bind the enantiomeric guests with different affinities, demonstrating chiral discrimination. nih.gov
Polypyrrole (PPy) Film (+)- and (-)-Camphorsulfonate Anions Electrochemistry PPy films doped with camphorsulfonate show differences in oxidation/reduction currents in the presence of different enantiomers. researchgate.net
Chiral Alcohols (various) (S)-Camphorsulfonyl chloride (derivatizing agent) Nuclear Magnetic Resonance (NMR) Spectroscopy Forms diastereomeric sulfonate esters that show distinct, quantifiable signals, allowing determination of enantiomeric purity. fordham.edu

Proton-Conducting Materials Featuring this compound

The this compound is a key component in the design of novel solid-state proton-conducting materials, particularly in anhydrous molecular crystals. nih.govacs.org Its sulfonate group (–SO₃⁻) can participate in hydrogen-bonding networks, which are crucial for proton transport, while its inherent chirality can influence the molecular packing and dynamics within the crystal, thereby affecting conductivity. nih.govnih.gov

Research has focused on creating cation-anion salts by combining chiral camphorsulfonic acid (HCS) with various azole derivatives, leading to the formation of single crystals such as (HIm⁺)(CS⁻) (imidazolium camphorsulfonate), (HTrz⁺)(CS⁻) (triazolium camphorsulfonate), and (HThz⁺)(CS⁻) (thiazolium camphorsulfonate). nih.govacs.org In these materials, the proton conduction mechanism is closely linked to the molecular dynamics of both the cation and the anion. nih.gov

Studies comparing homochiral and racemic crystals of these salts have revealed that chirality can have a significant impact on proton conductivity. For instance, in triazolium-containing crystals, the homochiral form—(HTrz⁺)(1S-CS⁻)—exhibited higher proton conductivity and a lower activation energy for proton transport compared to its racemic counterpart. nih.govacs.org This difference was attributed to the distinct motional degrees of freedom of the HTrz⁺ cation in the two structures. nih.govacs.org In the homochiral crystal, the cation's rotational motion is modulated with translational motion, whereas in the racemic crystal, it undergoes a more steady in-plane rotation. nih.gov

In contrast, for imidazolium-containing salts, no significant difference in proton conductivity was observed between the homochiral and racemic forms. nih.govacs.org This was because the steady in-plane rotational motion of the imidazolium cation, combined with the thermally activated fluctuation of the this compound, averaged out the motional space for protons, leading to similar conductivities in both systems. nih.govacs.org The hydrogen-bonding network, typically a two-dimensional structure formed between the azolium cations and the –SO₃⁻ groups of the camphorsulfonate anions, provides the pathway for proton movement. nih.govnih.gov The control of molecular motion within these chiral crystals is therefore a key strategy for designing new and efficient molecular proton conductors. nih.govacs.org

Table 2: Proton Conductivity in Azolium-Camphorsulfonate Salts

Compound Form Temperature (K) Conductivity (S cm⁻¹) Activation Energy (eV)
(HIm⁺)(1S-CS⁻) Homochiral 382 ~10⁻⁶ N/A
(HIm⁺)(rac-CS⁻) Racemic 382 ~10⁻⁶ N/A
(HTrz⁺)(1S-CS⁻) Homochiral 364 ~10⁻⁷ 0.44
(HTrz⁺)(rac-CS⁻) Racemic 364 ~10⁻⁸ 0.70

Note: Conductivity and activation energy values are approximate and based on graphical data from the cited research. nih.govnih.gov

Advanced Analytical Methodologies for Camphorsulfonate Anion Research

Chromatographic Quantification and Purity Assessment of Camphorsulfonate Anion

Chromatographic methods are fundamental tools for separating and quantifying the this compound from complex matrices and for assessing its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of camphorsulfonate, particularly for enantiomeric separation, which is crucial given its use as a chiral resolving agent. google.com The development of chiral stationary phases (CSPs) and the use of chiral additives in the mobile phase have enabled the effective separation of camphorsulfonic acid (CSA) enantiomers. asianpubs.orgnih.gov

Ion-exchange chromatography is one approach, where mixed-mode columns capable of anion-exchange, cation-exchange, and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used to retain and separate CSA. helixchrom.com Another common strategy involves chiral ion-pair chromatography. In this method, a chiral counter-ion, such as quinine, is added to the mobile phase. asianpubs.org This forms diastereomeric ion-pairs with the camphorsulfonate enantiomers, which can then be separated on an achiral stationary phase like porous graphitic carbon due to their different stabilities and distribution properties. asianpubs.org

The modification of stationary phases through the adsorption of chiral selectors is another advanced method. For instance, adsorbing (-) or (+) camphorsulfonic acid onto a Chiralcel OD column creates a new, dynamically generated stationary phase with excellent capabilities for separating various basic drug enantiomers. nih.govresearchgate.net

Method validation according to International Council for Harmonisation (ICH) guidelines is crucial, especially in pharmaceutical applications, to ensure the method is precise, accurate, and robust. ijpsr.comijpsr.com Parameters such as column type, mobile phase composition, flow rate, and detection wavelength are optimized to achieve sufficient separation and sensitivity. google.com

Table 1: Examples of HPLC Conditions for this compound Analysis

Analytical Goal Stationary Phase Mobile Phase Detection Reference
Enantiomeric Separation Porous Graphitic Carbon (Hypercarb) Dichloromethane-cyclohexane (50:50 v/v) + 0.10 mM Quinine + 0.008% Acetic Acid UV (337 nm) asianpubs.org
Enantiomeric Separation Daicel Chiralpak ZWIX (-) (anion exchange type) Organic phase with formic acid and diethylamine UV (283-287 nm) google.com
Enantioseparation of Basic Drugs Chiralcel OD (dynamically modified) Mobile phase containing (+) or (-) camphorsulfonic acid as an additive Not Specified nih.gov
Counter-ion Quantification Metrosep A Supp1 (anion exchange) Not Specified Suppressed Conductivity ijpsr.comijpsr.com

While the this compound itself is non-volatile, Gas Chromatography (GC) is extensively used for the analysis of its volatile derivatives, such as alkyl camphorsulfonates. researchgate.net These compounds, including methyl camphorsulfonate (MCS), ethyl camphorsulfonate (ECS), and isopropyl camphorsulfonate (ICS), can be formed from the reaction of camphorsulfonic acid with residual alcohols (methanol, ethanol, isopropanol) used in manufacturing processes. mdpi.comresearchgate.net As these derivatives are considered potential genotoxic impurities (PGIs), highly sensitive analytical methods are required for their detection and quantification at trace levels. mdpi.comresearchgate.net

GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) are the methods of choice. mdpi.comresearchgate.net GC-MS provides higher sensitivity and structural confirmation, making it ideal for impurity identification. researchgate.netresearchgate.net The development of these methods often employs Analytical Quality by Design (QbD) principles to ensure they are sensitive, reproducible, and accurate. mdpi.com Validation typically includes specificity, linearity, precision, accuracy, and establishing limits of detection (LOD) and quantification (LOQ). mdpi.comresearchgate.net For instance, GC-MS methods have achieved LODs in the parts-per-million (ppm) range, which is necessary to control these impurities within the Threshold of Toxicological Concern (TTC). mdpi.comresearchgate.net

Table 2: GC-MS and GC-FID Detection Limits for Alkyl Camphorsulfonate Impurities

Compound GC-FID LOD (ppm) GC-MS LOD (ppm) GC-FID LOQ (ppm) GC-MS LOQ (ppm) Reference
Methyl Camphorsulfonate (MCS) 1.5 0.055 4.9 0.185 mdpi.com
Ethyl Camphorsulfonate (ECS) 1.5 0.069 5.1 0.232 mdpi.com
Isopropyl Camphorsulfonate (ICS) 1.9 0.102 6.4 0.340 mdpi.com

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

Mass Spectrometry Techniques Applied to this compound Systems

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for the structural elucidation and sensitive detection of camphorsulfonate and its complexes, often coupled with chromatographic separation methods. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing noncovalent complexes and molecules that are thermally labile or non-volatile. frontiersin.orgethz.chnih.gov It gently transfers ions from solution into the gas phase, allowing for the study of weak metal-ligand and other supramolecular complexes involving the this compound. frontiersin.orgresearcher.life

In research, ESI-MS has been used to characterize coordination cages and other complex structures where camphorsulfonate acts as a guest or counter-ion. researchgate.netrsc.org For example, ESI-MS spectra can confirm the encapsulation of camphorsulfonate anions within a self-assembled molecular cage, with peaks corresponding to the complex ions. researchgate.netrsc.org The technique is often operated in negative ion mode to directly detect the deprotonated camphorsulfonic acid or its anionic complexes. nih.gov High-resolution mass spectrometry coupled with ESI allows for the precise determination of elemental composition and the resolution of isotopic patterns, which is critical for confirming the identity of detected species. nih.govfrontiersin.org

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to study the fragmentation of a selected precursor ion to reveal structural details. nih.gov After ionization via ESI, a specific ion containing the camphorsulfonate moiety is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed to create a fragmentation spectrum. researchgate.net

This technique is crucial for the structural confirmation of camphorsulfonate derivatives and for quantitative analysis using Multiple Reaction Monitoring (MRM). nih.gov In MRM, specific precursor-to-product ion transitions are monitored, providing high selectivity and sensitivity. For example, in a bioequivalence study, the transition from the deprotonated camphorsulfonic acid precursor ion at m/z 230.9 to a product ion at m/z 79.8 was used for its quantification as an internal standard. nih.gov For genotoxic impurities like methyl and ethyl camphorsulfonate, characteristic fragment ions are monitored for unambiguous identification and quantification. mdpi.comresearchgate.net

Table 3: Selected MS/MS Fragmentation Data for Camphorsulfonate and its Derivatives

Precursor Compound Precursor Ion (m/z) Key Product Ions (m/z) Ionization Mode Application Reference
(1S)-(+)-10-Camphorsulfonic acid 230.9 79.8 ESI Negative Internal Standard nih.gov
Methyl Camphorsulfonate (MCS) Not Specified 81.0, 109.1, 151.1 Not Specified Impurity Detection mdpi.comresearchgate.net
Ethyl Camphorsulfonate (ECS) Not Specified 81.0, 109.1, 151.1 Not Specified Impurity Detection mdpi.comresearchgate.net
Isopropyl Camphorsulfonate (ICS) Not Specified 81.0, 109.1, 151.1 Not Specified Impurity Detection mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound Complexes

Electrochemical Methods for Detection and Characterization of this compound

Electrochemical methods offer alternative and complementary approaches for the study of camphorsulfonate, particularly in the context of materials science and sensor development. The this compound's primary role in this area is as a chiral dopant for conducting polymers, most notably polyaniline (PAn). frontiersin.orgacs.orgnih.gov

When aniline (B41778) is electropolymerized in the presence of an enantiomerically pure camphorsulfonic acid, such as (1S)-(+)-10-camphorsulfonic acid, the resulting polyaniline film incorporates the this compound. nih.gov This process induces a chiral, helical structure in the polymer, creating an optically active material. nih.gov These chiral PAn films can then be used as the recognition element in electrochemical sensors. nih.gov

These sensors exhibit enantioselectivity, meaning they produce a different electrochemical response (e.g., a different potential in potentiometry) for the different enantiomers of a target analyte. nih.govnih.gov For example, a PAn film doped with (+)-CSA can be used to create a sensor that can distinguish between D- and L-phenylalanine. nih.gov The interaction between the chiral polymer and the target enantiomer is different, leading to a measurable difference in the electrochemical signal. The large size of the this compound compared to simpler anions like chloride can also influence the doping process and the ion transport properties within the polymer film, which can be studied using techniques like cyclic voltammetry and electrochemical impedance spectroscopy. frontiersin.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Integration and Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of chemical compounds, including salts containing the this compound. nih.goveurl-pesticides.eu Quantitative NMR (qNMR) offers a powerful method for determining the purity of a substance by relating the intensity of an NMR signal directly to the number of corresponding nuclei in the molecule. asianpubs.org

The fundamental principle of qNMR is that the integrated area of a specific resonance signal is directly proportional to the molar concentration of the analyte. asianpubs.org For purity determination of a camphorsulfonate salt, a specific, well-resolved proton signal from the this compound is selected and integrated. This integral is then compared to the integral of a certified internal standard of known concentration and purity, which is added to the sample. eurl-pesticides.euasianpubs.org The purity of the analyte can be calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the molecular weights of the analyte and the internal standard.

Comprehensive chemical characterization for isomers of camphorsulfonic acid (CSA) has been performed using NMR spectroscopy. nih.gov The technique is used to confirm the molecular structure, particularly around the chiral centers. For determining enantiomeric purity, NMR spectroscopy can be employed in conjunction with a chiral solvating agent. nih.govresearchgate.net This agent interacts differently with the two enantiomers of the this compound, causing a separation of their corresponding signals in the NMR spectrum, which allows for their individual integration and quantification. Validation of these NMR integration methods using internal standards has been shown to achieve high accuracy in determining enantiomeric excess.

The accuracy of qNMR is highly dependent on experimental parameters. A sufficient number of scans must be acquired to ensure a high signal-to-noise ratio, and proper sample preparation is crucial. acs.org

Table 1: General Parameters for Quantitative ¹H NMR (qNMR) Purity Analysis

Parameter Guideline/Value Purpose
Pulse Program Single pulse, no decoupling Ensures signal intensity is directly proportional to the number of nuclei.
Internal Standard High purity (e.g., tetrachloronitrobenzene) Provides a reference signal of known concentration for accurate quantification. asianpubs.org
Solvent Deuterated (e.g., d6-DMSO) Minimizes solvent signals that could interfere with analyte signals. google.com
Acquired Data Points 64K Provides high digital resolution in the resulting spectrum. acs.org
Number of Scans (Transients) Variable (e.g., 4 or more) Increased to improve signal-to-noise ratio for low concentration samples. acs.org

| Integration | Manual or automated | The area under the selected analyte and standard peaks is measured. |

This table presents generalized parameters. Specific conditions may be optimized depending on the instrument, the specific camphorsulfonate salt, and the internal standard used.

Ion Chromatography for Sulfonate Counter Anion Analysis

Ion Chromatography (IC) is a highly effective and widely used method for the analysis and quantification of ionic species, making it particularly suitable for the determination of the this compound in various samples, especially in active pharmaceutical ingredients (APIs). ijpsr.commetrohmusa.com This technique offers high precision and accuracy, often surpassing traditional titration methods. ijpsr.comijpsr.com

The analysis of the this compound by IC typically involves suppressed conductivity anion chromatography. ijpsr.comijpsr.com In this setup, the sample, dissolved in a simple diluent like high-purity water, is injected into the IC system. ijpsr.com The separation occurs on an anion-exchange column, which selectively retains anionic species. helixchrom.com The this compound is separated from other potential anions present in the sample matrix. Following separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent and enhances the conductivity of the analyte ions, thereby increasing the sensitivity of detection by the conductivity detector. ijpsr.com

Research has demonstrated the development and validation of IC methods for quantifying sulfonate counter-ions, including camphorsulfonate, in pharmaceutical products. ijpsr.com These methods are valued for their specificity, allowing the this compound to be unequivocally assessed in the presence of other potential ionic impurities. ijpsr.com Validation according to International Council for Harmonisation (ICH) guidelines has shown these methods to be linear, precise, and accurate. ijpsr.com

Table 2: Example of Ion Chromatography Conditions for this compound Analysis

Parameter Condition/Value Reference
Technique Suppressed conductivity anion chromatography ijpsr.comijpsr.com
Column Metrosep A Supp1 (250 mm x 4.0 mm, 5.0 µm) ijpsr.comijpsr.com
Detector Suppressed conductivity detector ijpsr.comijpsr.com
Diluent Milli-Q Water ijpsr.com
Linearity (Correlation Coefficient) > 0.999 ijpsr.comijpsr.com
Precision (%RSD) < 2.0% ijpsr.comijpsr.com

| Accuracy | 97% - 102% | ijpsr.comijpsr.com |

This table is based on a published method for the analysis of several sulfonic acid counter-ions, including camphorsulfonate, in pharmaceutical ingredients. ijpsr.comijpsr.com

Future Directions and Emerging Research Avenues for Camphorsulfonate Anion

Integration of Camphorsulfonate Anion in Flow Chemistry and Continuous Processing

The transition from batch to continuous manufacturing is a key objective in the chemical and pharmaceutical industries, offering improved efficiency, safety, and product consistency. The this compound is finding applications in this area, particularly in the continuous production and purification of chemical intermediates.

Research has demonstrated the feasibility of scalable, continuous processing for pharmaceutical salts like clopidogrel (B1663587) camphorsulfonate. nbinno.com A significant development is the establishment of clean production processes that convert camphorsulfonate salts into camphorsulfonic acid using continuous systems. One such process employs a continuous ion exchange system to transform camphor (B46023) ammonium (B1175870) sulfonate into camphorsulfonic acid. google.com This method avoids the drawbacks of traditional batch processes, such as long production cycles and lower recovery rates. google.com The integration of technologies like ceramic membrane filtration, continuous ion exchange, and reverse osmosis concentration creates a streamlined and efficient manufacturing workflow. google.com

Another advanced continuous process involves bipolar membrane electrodialysis (BMED) for the production of L-10-camphorsulfonic acid. researchgate.net This technique has been successfully scaled from laboratory to industrial application, demonstrating its potential for cleaner and more sustainable production by minimizing environmental impact. researchgate.net

The table below outlines a typical integrated system for the continuous production of camphorsulfonic acid.

Process StepTechnology UsedPurposeReference
Initial FiltrationCeramic MembraneRemoves impurities from the initial feed solution of camphor ammonium sulfonate. google.com
Ion ExchangeContinuous Ion Exchange System (with strong acid cation exchange resin)Converts the camphorsulfonate salt into camphorsulfonic acid solution. google.com
Acid ProductionBipolar Membrane Electrodialysis (BMED)Generates L-10-camphorsulfonic acid from its salt via water splitting at the membrane interface. researchgate.net
ConcentrationReverse Osmosis & Mechanical Vapor Recompression (MVR)Concentrates the resulting camphorsulfonic acid solution before final crystallization. google.com
Final Product IsolationCrystallization, Centrifugation, and DryingObtains the final, purified camphorsulfonic acid crystal. google.com

These examples highlight a clear trend towards incorporating camphorsulfonate-related processes into continuous flow environments, paving the way for more efficient and environmentally friendly industrial synthesis.

Application of Machine Learning and Artificial Intelligence in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) in chemical research is accelerating the discovery and optimization of molecules and reactions. For the this compound, these computational tools are being used to predict properties, understand reaction mechanisms, and guide experimental design.

A foundational aspect of this research involves computational modeling techniques like Density Functional Theory (DFT) and the Conductor-like Screening Model for Real Solvents (COSMO-RS). researchgate.netresearchgate.net These methods are used to investigate the thermodynamics and mechanistic pathways of reactions involving camphorsulfonate-based ionic liquids. researchgate.netresearchgate.net For instance, DFT calculations have been employed to predict that the catalysis mechanism of certain reactions involves both the cation and the this compound of the ionic liquid, and to determine the activation energies for different stereoselective pathways. researchgate.net

Building on these foundational models, more direct AI applications are emerging. In silico studies using quantitative structure-activity relationship (Q-SAR) models—a form of machine learning—have been conducted to predict the potential genotoxicity of various alkyl camphorsulfonates. mdpi.com This predictive approach is crucial for identifying potentially hazardous impurities that could be formed during pharmaceutical manufacturing processes, allowing for proactive control and mitigation strategies. mdpi.com The use of such in silico tools accelerates the assessment process while reducing the need for extensive experimental testing. mdpi.com

Computational MethodApplication in Camphorsulfonate ResearchKey Findings/GoalsReference
Density Functional Theory (DFT)Investigating the mechanistic pathway of reactions catalyzed by camphorsulfonate-based ionic liquids.Predicted the involvement of both counterions in the catalytic mechanism and elucidated thermodynamic stability of product pathways. researchgate.netresearchgate.net
COSMO-RSDetermining the δ-surface and δ-profile of camphorsulfonate-based protic ionic liquids.Provides insights into the solvation and interaction properties of the ionic liquids. researchgate.net
Quantitative Structure-Activity Relationship (Q-SAR)Predicting the potential genotoxicity of alkyl camphorsulfonates (e.g., methyl, ethyl, isopropyl camphorsulfonate).Classifies these potential impurities based on their structural alerts for genotoxicity, guiding analytical control strategies. mdpi.com
Molecular Dynamics (MD) SimulationsStudying the dynamics of the this compound in ionic plastic crystals.Revealed swing motions of the anion in high-temperature phases, correlating with structural disorder and ion conductivity. researchgate.netacs.org

Sustainable and Bio-Inspired Approaches for this compound Utilization

The principles of green and sustainable chemistry are increasingly guiding modern research, and the this compound, being derived from a natural and renewable resource (camphor), is well-positioned for such applications.

A primary area of sustainable utilization is in the formulation of Brønsted acidic ionic liquids (BAILs). researchgate.net These compounds, which pair the this compound with various organic cations, are considered environmentally benign liquid salts and green reaction media. researchgate.netdigitallibrary.co.in They serve as recyclable, homogeneous catalysts for various organic reactions, reducing the need for volatile and often hazardous organic solvents. researchgate.net

Mechanochemistry, a solvent-free or low-solvent synthetic technique, represents another green approach where the this compound is utilized. rsc.org This method uses mechanical force to induce chemical reactions and has been successfully applied to prepare new molecular salts of active pharmaceutical ingredients with camphorsulfonic acid. rsc.org This technique is noted for reducing reaction times, increasing yields, and offering a sustainable alternative to traditional solution-based synthesis. rsc.org

Furthermore, the this compound is finding use in bio-inspired synthetic strategies. For example, it has been used as a counter-anion in a gold(I)-mediated cycloisomerization/cycloaddition cascade designed to mimic a proposed biosynthetic pathway for the synthesis of complex natural products. nih.gov The presence of the this compound was noted to influence the reaction mechanism. nih.gov In another context, chiral molecular assemblies based on azolium-camphorsulfonate salts are being studied for their physical properties, drawing inspiration from biological systems where chirality governs function. nih.govacs.org

Sustainable/Bio-Inspired ApproachRole of this compoundExample ApplicationReference
Green Reaction MediaComponent of environmentally benign Brønsted acidic ionic liquids.Catalyzing the Biginelli reaction for the synthesis of monastrol (B14932) without a solvent.
MechanochemistryForms molecular salts with active pharmaceutical ingredients (e.g., pipemidic acid).Solvent-free synthesis of new solid forms of drugs with potentially improved properties. rsc.org
Bio-Inspired SynthesisServes as a counter-anion in a catalytic cascade.Used in the gold(I)-mediated synthesis of neonectrolide natural products. nih.gov
Green Chemistry MethodologiesUsed as an ion-pair reagent in supercritical fluid extraction.Enhances the ability of supercritical CO2 to extract polar compounds, replacing traditional organic solvents.

Exploration of Novel Reactivity and Catalytic Roles for this compound

Beyond its traditional roles, researchers are uncovering novel reactivity and catalytic functions for the this compound, particularly in the fields of asymmetric synthesis and catalysis.

A significant area of exploration is its incorporation into task-specific ionic liquids designed for catalysis. researchgate.net By pairing the this compound with different cations, researchers have created catalysts for reactions such as the three-component Mannich reaction to produce β-amino carbonyl compounds with excellent yield and diastereoselectivity. researchgate.net Similarly, a chiral ionic liquid featuring the this compound, 1-butyl-3-methylimidazolium (L)-camphorsulfonate, has been used to catalyze the Biginelli reaction under microwave irradiation. The impact of the this compound on chirality transfer has been demonstrated in the asymmetric hydrogenation of a prochiral imidazolium (B1220033) salt, where its presence as the counter-anion led to an enantioselectivity of up to 94%. scielo.br

Asymmetric electrosynthesis is an emerging green chemistry field where the this compound is finding a new role as a chiral supporting electrolyte. researchgate.net In this capacity, it introduces a chiral environment during the electrochemical process, influencing the stereochemical outcome of the reaction. researchgate.net This application aligns with the development of more sustainable and controllable methods for producing enantiomerically pure compounds. researchgate.net

The this compound is also being explored for its ability to participate in non-covalent interactions that can direct chemical processes. In supramolecular chemistry, it has been shown to induce a helical structure in an indolocarbazole foldamer through anion recognition, demonstrating its potential to template or influence the conformation of complex molecules. scispace.com In other systems, the addition of an enantiopure this compound can bias the distribution of interconverting enantiomeric co-conformers in a researchgate.netrotaxane, showcasing its potential in developing responsive molecular machines. hku.hk

Novel Role/ReactivityCamphorsulfonate SpeciesDescription of ApplicationReference
Homogeneous CatalystBrønsted acidic ionic liquids (e.g., [2MeimPS][CS])Catalyzes the formation of β-amino carbonyl compounds via the Mannich reaction. researchgate.net
Chiral Supporting ElectrolyteSimple salt (e.g., tetrabutylammonium (B224687) camphorsulfonate)Induces chirality in asymmetric electrochemical reactions, offering a green synthetic route. researchgate.net
Chirality Transfer AgentChiral ionic liquidActs as the chiral source in the asymmetric hydrogenation of a prochiral imidazolium substrate. scielo.br
Supramolecular TemplatingAnionInduces a helical structure in a foldamer receptor upon binding. scispace.com
Stereochemical Bias in Molecular MachinesAnionInfluences the conformational equilibrium of a chiral researchgate.netrotaxane. hku.hk

Q & A

Q. What experimental techniques are essential for characterizing the structural stability of camphorsulfonate anion in ionic complexes?

To assess structural stability, employ nuclear magnetic resonance (NMR) spectroscopy to analyze hydrogen bonding interactions and conformational rigidity . Pair this with Fourier-transform infrared (FTIR) spectroscopy to identify sulfonate group vibrations (e.g., S–O stretching at 1040–1150 cm⁻¹) and confirm anion integrity . Differential scanning calorimetry (DSC) can further evaluate thermal stability by measuring decomposition temperatures under controlled heating rates. For reproducibility, follow guidelines for reporting experimental conditions (e.g., solvent purity, humidity control) as outlined in academic journal protocols .

Q. How does the this compound influence the solubility and reactivity of cationic photoinitiators in UV-curable systems?

The this compound enhances solubility in polar aprotic solvents (e.g., acetonitrile, tetrahydrofuran) due to its bulky, hydrophobic camphor backbone and hydrophilic sulfonate group. To quantify this, design a solvent compatibility study: measure solubility limits via gravimetric analysis and correlate with Hansen solubility parameters . Reactivity can be assessed using real-time FTIR to track photopolymerization rates, ensuring consistent light intensity (e.g., 365 nm UV lamp) and controlled oxygen exclusion .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for camphorsulfonate-based ionic liquids?

Discrepancies often arise from variations in sample preparation (e.g., residual solvent content) or DSC methodology (e.g., heating rate). To address this:

  • Standardize purification protocols (e.g., vacuum drying at 60°C for 24 hours).
  • Validate DSC results using thermogravimetric analysis (TGA) to confirm mass loss patterns.
  • Cross-reference data with traceable calibration standards, such as d-10-ammonium camphorsulfonate, to ensure photometric accuracy .

Q. What advanced strategies optimize the synthesis of camphorsulfonate salts for high-purity applications in photolithography?

For high-purity synthesis:

  • Use counterion metathesis reactions in anhydrous conditions, monitored via conductivity measurements to track ionic exchange efficiency .
  • Implement preparative HPLC with a C18 column to isolate camphorsulfonate salts, ensuring >99% purity.
  • Characterize crystallinity via X-ray diffraction (XRD) and validate purity through elemental analysis (EA) and ion chromatography .

Q. How do researchers design kinetic studies to probe the role of camphorsulfonate anions in free-radical quenching mechanisms?

  • Use pulsed laser polymerization (PLP) with a photoinitiator (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) and variable camphorsulfonate concentrations.
  • Monitor radical lifetimes via electron paramagnetic resonance (EPR) spectroscopy.
  • Apply the Mayo-Leffler equation to quantify chain-transfer constants, ensuring statistical validation of rate coefficients .

Methodological Considerations

Q. What validation protocols ensure reproducibility in this compound-based photopolymerization studies?

  • Adopt the STandardized Reporting of Polymerization Experiments (STRoPE) framework: document initiator concentrations, light sources (wavelength, intensity), and inhibition strategies (e.g., nitrogen purge cycles) .
  • Use internal standards (e.g., benzophenone) for UV dose calibration .

Q. How should researchers address conflicting spectroscopic data in this compound coordination studies?

  • Perform multivariate analysis of FTIR and Raman spectra to deconvolute overlapping peaks.
  • Validate assignments using density functional theory (DFT) simulations of vibrational modes.
  • Archive raw spectral data and processing parameters in supplementary materials to enable peer verification .

Data Interpretation and Reporting

Q. What statistical approaches are critical for analyzing this compound effects on polymer molecular weight distributions?

  • Apply Gel Permeation Chromatography (GPC) with multi-angle light scattering (MALS) to measure absolute molecular weights.
  • Use the Schulz-Zimm distribution model to analyze dispersity (Đ) trends, reporting confidence intervals for replicate experiments .

Q. How can researchers integrate this compound studies with computational modeling to predict solvation behavior?

  • Combine molecular dynamics (MD) simulations (e.g., AMBER force field) with experimental solvation free energy measurements.
  • Validate predictions using isothermal titration calorimetry (ITC) to quantify anion-solvent interaction enthalpies .

Ethical and Reproducibility Standards

Q. What documentation practices are essential for this compound research to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?

  • Deposit raw NMR, FTIR, and DSC datasets in repositories like Zenodo or Figshare with unique DOIs.
  • Provide step-by-step synthesis protocols in supplementary materials, adhering to journal-specific formatting guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.